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Foundational

The Emergence of 2-(4-Methylcyclohexyl)cyclopropan-1-amine: A Novel Frontier in LSD1-Targeted Cancer Therapy

A Technical Guide for Drug Discovery Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Publication Date: March 7, 2026 Abstract The field of oncology is in a perpetual state of evolution, driven...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: March 7, 2026

Abstract

The field of oncology is in a perpetual state of evolution, driven by the pursuit of novel therapeutic agents that can overcome the limitations of current treatments. One of the most promising avenues of research lies in the realm of epigenetics, specifically the targeting of enzymes that regulate gene expression. Among these, Lysine-Specific Demethylase 1 (LSD1) has emerged as a pivotal target due to its widespread overexpression in a variety of cancers and its crucial role in tumorigenesis. This technical guide delves into the therapeutic potential of a novel small molecule, 2-(4-Methylcyclohexyl)cyclopropan-1-amine, as a putative inhibitor of LSD1. While direct experimental data for this specific molecule is nascent, this paper will construct a robust scientific hypothesis for its efficacy based on a comprehensive analysis of structurally related cyclopropylamine-based LSD1 inhibitors. We will explore the intricate structure-activity relationships within this chemical class, propose a mechanism of action, and provide detailed, field-proven experimental protocols for its synthesis and evaluation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the next generation of epigenetic cancer therapies.

Introduction: The Rationale for Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] This enzymatic activity is integral to the control of gene expression, and its dysregulation is a hallmark of numerous cancers. LSD1 is overexpressed in a wide array of malignancies, including acute myeloid leukemia (AML), small-cell lung cancer, prostate cancer, and breast cancer.[1] Its overexpression is often correlated with poor prognosis, as it contributes to the maintenance of a dedifferentiated state, promotes cell proliferation, and enhances cell migration and invasion.[1]

The therapeutic targeting of LSD1 has been validated by the progression of several small molecule inhibitors into clinical trials.[2] Many of these pioneering compounds share a common structural motif: a cyclopropylamine core. This moiety acts as a mechanism-based inactivator, forming a covalent adduct with the FAD cofactor of LSD1, leading to irreversible inhibition of the enzyme.[3] The clinical evaluation of these agents has provided proof-of-concept for the therapeutic benefit of LSD1 inhibition in both hematological and solid tumors.[4]

This guide focuses on the untapped potential of a novel cyclopropylamine derivative, 2-(4-Methylcyclohexyl)cyclopropan-1-amine . While this specific molecule has not been extensively characterized in the public domain, its structural features suggest a strong likelihood of potent and selective LSD1 inhibitory activity. The presence of the cyclopropylamine "warhead" is a key indicator of its potential as a covalent inhibitor, while the 4-methylcyclohexyl substituent offers a unique opportunity to explore novel interactions within the LSD1 active site, potentially leading to improved potency, selectivity, and pharmacokinetic properties compared to existing inhibitors.

The Therapeutic Hypothesis: Unveiling the Potential of 2-(4-Methylcyclohexyl)cyclopropan-1-amine as an LSD1 Inhibitor

Our central hypothesis is that 2-(4-Methylcyclohexyl)cyclopropan-1-amine will act as a potent and irreversible inhibitor of LSD1, making it a promising candidate for the development of a novel anti-cancer therapeutic. This hypothesis is built upon the established mechanism of action of related cyclopropylamine-based inhibitors and a detailed analysis of the structure-activity relationships (SAR) within this class of compounds.

Proposed Mechanism of Action: Covalent Inactivation of the FAD Cofactor

The therapeutic efficacy of many cyclopropylamine-based drugs stems from their ability to act as mechanism-based inhibitors of FAD-dependent enzymes like LSD1.[3] We propose that 2-(4-Methylcyclohexyl)cyclopropan-1-amine follows this established paradigm. The proposed mechanism involves the following key steps:

  • Initial Non-Covalent Binding: The inhibitor first binds reversibly to the active site of LSD1. This initial binding is driven by a combination of hydrophobic and electrostatic interactions between the inhibitor and amino acid residues within the catalytic pocket.

  • Enzymatic Oxidation: The FAD cofactor within the LSD1 active site oxidizes the amine of the cyclopropylamine moiety.

  • Ring Opening and Covalent Adduct Formation: This oxidation event triggers the opening of the strained cyclopropane ring, leading to the formation of a reactive intermediate that rapidly forms a covalent bond with the N5 atom of the FAD cofactor.[5]

  • Irreversible Inhibition: The formation of this covalent adduct results in the irreversible inactivation of the LSD1 enzyme, thereby blocking its demethylase activity.

Diagram: Proposed Mechanism of LSD1 Inhibition

LSD1 Inhibition Mechanism cluster_0 LSD1 Active Site FAD FAD Cofactor Adduct Covalent FAD-Inhibitor Adduct FAD->Adduct Oxidation & Ring Opening Inhibitor 2-(4-Methylcyclohexyl) cyclopropan-1-amine Inhibitor->FAD Non-covalent Binding Inactive_LSD1 Inactive LSD1 Adduct->Inactive_LSD1 Covalent Bond Formation

Caption: Proposed mechanism of irreversible LSD1 inhibition.

Structure-Activity Relationship (SAR) Insights and the Significance of the 4-Methylcyclohexyl Moiety

Extensive SAR studies on arylcyclopropylamine-based LSD1 inhibitors have revealed key structural features that govern potency and selectivity.[6] The nature of the substituent at the 2-position of the cyclopropane ring plays a crucial role in the interaction with the LSD1 active site.

While many existing inhibitors feature aromatic or heteroaromatic substituents, the introduction of a bulky, non-aromatic group like 4-methylcyclohexyl presents an intriguing opportunity for several reasons:

  • Enhanced Hydrophobic Interactions: The lipophilic nature of the cyclohexyl ring can foster strong hydrophobic interactions with non-polar residues in the substrate-binding pocket of LSD1, potentially leading to increased binding affinity.

  • Optimal Fit and Conformational Rigidity: The conformational constraints of the cyclohexane ring may orient the molecule in a highly favorable position for both initial binding and subsequent covalent modification of the FAD cofactor.

  • Improved Physicochemical Properties: The introduction of a non-planar, saturated ring system can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for drug development.

The methyl group on the cyclohexane ring may further enhance binding by occupying a small hydrophobic pocket within the active site, a strategy that has proven successful in optimizing other enzyme inhibitors.

A Roadmap for Drug Discovery and Development

The successful translation of 2-(4-Methylcyclohexyl)cyclopropan-1-amine from a promising chemical entity to a clinical candidate requires a systematic and rigorous drug discovery and development process. This section outlines a comprehensive workflow, from initial synthesis to preclinical evaluation.

Diagram: Drug Discovery and Development Workflow

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Synthesis Chemical Synthesis & Characterization Biochemical Biochemical Assays (LSD1 Inhibition) Synthesis->Biochemical Cellular Cell-Based Assays (Anti-proliferative Activity) Biochemical->Cellular InVivo In Vivo Efficacy (Xenograft Models) Cellular->InVivo Tox Safety & Toxicology Studies InVivo->Tox

Caption: A streamlined workflow for the preclinical development.

Chemical Synthesis of 2-(4-Methylcyclohexyl)cyclopropan-1-amine

The synthesis of 2-substituted cyclopropylamines can be achieved through various established synthetic routes.[7][8] A plausible and efficient approach for the synthesis of the target molecule is outlined below. This protocol is a composite of established methods and should be optimized for the specific substrates.

Step-by-Step Protocol:

  • Synthesis of the Cyclopropane Ring: A common method involves the cyclopropanation of an appropriate alkene precursor. For instance, the reaction of 4-methylstyrene with ethyl diazoacetate in the presence of a rhodium or copper catalyst would yield the corresponding cyclopropane carboxylate.

  • Hydrolysis of the Ester: The resulting ethyl 2-(4-methylphenyl)cyclopropane-1-carboxylate is then hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with sodium hydroxide in a mixture of water and an organic solvent.

  • Curtius Rearrangement: The carboxylic acid is then converted to the corresponding amine via a Curtius rearrangement. This involves the formation of an acyl azide, typically by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to the desired amine.

  • Purification and Characterization: The final product, 2-(4-Methylcyclohexyl)cyclopropan-1-amine, is purified by column chromatography or distillation. Its identity and purity are confirmed by standard analytical techniques, including NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

In Vitro Evaluation: Assessing LSD1 Inhibitory Activity

The initial biological evaluation of the synthesized compound will focus on its ability to inhibit the enzymatic activity of LSD1 in biochemical and cellular assays.

3.2.1. Biochemical LSD1 Inhibition Assay

This assay directly measures the enzymatic activity of purified LSD1 in the presence of the inhibitor. A commonly used method is the horseradish peroxidase (HRP)-coupled assay.[9]

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant human LSD1/CoREST complex

    • H3K4me2 peptide substrate

    • Horseradish peroxidase (HRP)

    • Amplex Red (or a similar fluorogenic HRP substrate)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

    • 384-well microplates

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Prepare a serial dilution of 2-(4-Methylcyclohexyl)cyclopropan-1-amine in the assay buffer.

    • In a 384-well plate, add the LSD1/CoREST complex and the test compound at various concentrations.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red.

    • Monitor the increase in fluorescence over time using a plate reader (excitation ~530-540 nm, emission ~585-595 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

3.2.2. Cellular Anti-proliferative Assays

To assess the ability of the compound to inhibit cancer cell growth, a panel of cancer cell lines with known LSD1 dependency should be utilized. Acute myeloid leukemia (AML) cell lines, such as MV4-11 and Kasumi-1, are excellent models for this purpose.[10]

Step-by-Step Protocol:

  • Cell Culture: Culture the selected cancer cell lines under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(4-Methylcyclohexyl)cyclopropan-1-amine.

  • Incubation: Incubate the plates for a period of 3 to 7 days.

  • Cell Viability Assessment: Determine cell viability using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay.

  • Data Analysis: Calculate the GI₅₀ (concentration that causes 50% growth inhibition) for each cell line.

Table 1: Key In Vitro Assays and Expected Outcomes

AssayPurposeKey ParametersExpected Outcome for an Active Compound
Biochemical LSD1 InhibitionTo determine the direct inhibitory effect on the enzymeIC₅₀ valueLow nanomolar to micromolar IC₅₀
Cellular Anti-proliferationTo assess the effect on cancer cell growthGI₅₀ valuePotent growth inhibition in LSD1-dependent cell lines
Western Blot AnalysisTo confirm the on-target effect in cellsLevels of H3K4me2Increased levels of H3K4me2 with increasing compound concentration
In Vivo Evaluation: Preclinical Efficacy in Animal Models

Promising results from in vitro studies will warrant the evaluation of 2-(4-Methylcyclohexyl)cyclopropan-1-amine in preclinical animal models of cancer. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for this purpose.[11][12]

Step-by-Step Protocol for an AML Xenograft Model:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Cell Implantation: Subcutaneously or intravenously inject a suitable AML cell line (e.g., MV4-11) into the mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor development. For subcutaneous models, measure tumor volume regularly. For disseminated leukemia models, monitor for signs of disease and assess tumor burden in relevant organs (e.g., bone marrow, spleen).

  • Compound Administration: Once tumors are established, treat the mice with 2-(4-Methylcyclohexyl)cyclopropan-1-amine or a vehicle control. The route of administration (e.g., oral, intraperitoneal) and dosing schedule will need to be determined based on pharmacokinetic studies.

  • Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the mice throughout the study. The primary endpoint is typically a delay in tumor growth or an increase in survival time in the treated group compared to the control group.

  • Pharmacodynamic (PD) and Biomarker Analysis: At the end of the study, collect tumor and tissue samples to assess target engagement (e.g., by measuring H3K4me2 levels) and other relevant biomarkers.

Safety and Toxicological Considerations

A critical aspect of drug development is the thorough evaluation of the safety and toxicity profile of a new chemical entity. For cyclopropylamine-based inhibitors, potential off-target effects, particularly on other FAD-dependent enzymes like monoamine oxidases (MAO-A and MAO-B), must be carefully assessed.

Key Safety and Toxicology Studies:

  • In Vitro Safety Profiling:

    • MAO-A and MAO-B Inhibition Assays: To determine the selectivity of the compound for LSD1 over other monoamine oxidases.

    • CYP450 Inhibition Assays: To assess the potential for drug-drug interactions.

    • hERG Channel Assay: To evaluate the risk of cardiac toxicity.

  • In Vivo Toxicology Studies:

    • Maximum Tolerated Dose (MTD) Studies: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

    • Repeat-Dose Toxicology Studies: To evaluate the effects of long-term administration of the compound in relevant animal species (e.g., rodents and non-rodents).

Future Directions and Conclusion

The therapeutic landscape of oncology is continually being reshaped by the discovery of novel targeted therapies. Epigenetic modulators, and specifically LSD1 inhibitors, represent a particularly exciting frontier. While the journey from a promising molecule to an approved drug is long and arduous, the scientific rationale for investigating 2-(4-Methylcyclohexyl)cyclopropan-1-amine as a novel LSD1 inhibitor is compelling.

This technical guide has laid out a comprehensive, evidence-based framework for the exploration of this novel chemical entity. By leveraging the wealth of knowledge on existing cyclopropylamine-based LSD1 inhibitors and adhering to a rigorous, systematic drug discovery process, the scientific community is well-equipped to unlock the full therapeutic potential of 2-(4-Methylcyclohexyl)cyclopropan-1-amine. The insights gained from the study of this molecule will not only advance our understanding of LSD1 inhibition but may also lead to the development of a new and effective treatment for patients battling a wide range of cancers. The path forward is clear, and the potential rewards for patients are immeasurable.

References

  • Noce, B., Di Bello, E., Fioravanti, R., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123315. [Link]

  • Noce, B., Di Bello, E., Fioravanti, R., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed, 36817446. [Link]

  • Maes, T., Mascaró, C., Tirapu, I., Estiarte, A., & Valls, N. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30866–30879. [Link]

  • Patsnap Synapse. (2023). LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy. Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). LSD1 inhibitors in clinical trials. The picture showing 3D structure of... ResearchGate. [Link]

  • Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS ONE, 12(2), e0170301. [Link]

  • Request PDF. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. [Link]

  • Vianello, P., et al. (2016). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1024–1029. [Link]

  • Miyamura, S. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (Doctoral dissertation, Nagoya University). [Link]

  • Houghton, P. J., et al. (2019). In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models. Oncotarget, 10(49), 5099–5113. [Link]

  • Miyamura, S., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576–8585. [Link]

  • SciSpace. (2017). (PDF) Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. SciSpace. [Link]

  • Suzuki, T., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(26), 5467–5478. [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]

  • ASCO Publications. (2011). Activity of highly selective LSD1 inhibitors in HCT-116 xenograft mice. Journal of Clinical Oncology, 29(15_suppl), e13579. [Link]

  • Liu, Y., et al. (2024). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers in Chemistry, 12, 1349895. [Link]

  • AACR Journals. (2021). Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition. Clinical Cancer Research, 27(1), 269-281. [Link]

  • MDPI. (2024). In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. International Journal of Molecular Sciences, 25(9), 5029. [Link]

  • Semantic Scholar. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Semantic Scholar. [Link]

  • Wang, Y., et al. (2022). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. Journal of the American Chemical Society, 144(10), 4586–4594. [Link]

  • Glinka, M., et al. (2020). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 22(21), 8492–8497. [Link]

  • Request PDF. (n.d.). Syntheses of Biologically Active 2-Arylcyclopropylamines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). EP3606905A1 - Cyclopropyl alkyl amines and process for their preparation.

Sources

Exploratory

Escaping Flatland: The Role of 2-(4-Methylcyclohexyl)cyclopropan-1-amine as a Bioisostere in Targeted Epigenetic Therapy

Executive Summary The optimization of pharmacokinetic and pharmacodynamic profiles in modern medicinal chemistry heavily relies on the strategic application of bioisosteric replacements. Tranylcypromine (TCP, 2-phenylcyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic profiles in modern medicinal chemistry heavily relies on the strategic application of bioisosteric replacements. Tranylcypromine (TCP, 2-phenylcyclopropan-1-amine), a classic monoamine oxidase (MAO) inhibitor, has emerged as a privileged scaffold for the development of Lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors [1]. However, the planar aromatic nature of the phenyl ring in TCP often leads to off-target MAO-related toxicities (e.g., the hypertensive "cheese effect") and suboptimal metabolic stability.

This technical whitepaper explores the mechanistic rationale, target modulation, and experimental validation of substituting the phenyl ring with a 4-methylcyclohexyl moiety to yield 2-(4-Methylcyclohexyl)cyclopropan-1-amine . By increasing the fraction of sp³ hybridized carbons ( Fsp3​ ), this bioisosteric replacement fundamentally alters the molecule's 3D conformational space, shifting selectivity toward epigenetic oncology targets while improving drug-like properties.

Mechanistic Rationale: The Shift from Aromatic to Alicyclic

The "Escape from Flatland" Paradigm

The transition from a flat, sp²-hybridized phenyl ring to an sp³-hybridized cyclohexyl ring represents a classic "escape from flatland" strategy. Molecules with higher Fsp3​ scores generally exhibit higher aqueous solubility, reduced promiscuous protein binding, and lower attrition rates in clinical development.

In the context of the cyclopropanamine scaffold:

  • Conformational Complexity: The cyclohexyl ring adopts a non-planar chair conformation. The addition of the 4-methyl group introduces cis/trans stereoisomerism relative to the cyclopropylamine attachment, allowing medicinal chemists to precisely tune the vector of the pharmacophore.

  • Hydrophobic Packing: The 4-methyl group acts as a hydrophobic anchor. In the active site of target enzymes, this aliphatic bulk can engage in deep Van der Waals interactions that a planar phenyl ring cannot achieve.

Mechanism of Covalent Inhibition

Like its parent compound TCP, 2-(4-methylcyclohexyl)cyclopropan-1-amine functions as a mechanism-based "suicide" inhibitor. The cyclopropylamine warhead undergoes a single-electron transfer (SET) to the Flavin Adenine Dinucleotide (FAD) cofactor within the enzyme's active site. This triggers the homolytic cleavage of the cyclopropane ring, forming a highly reactive radical intermediate that covalently bonds to the N5 position of the FAD cofactor, irreversibly inactivating the enzyme [2].

G A LSD1 Enzyme (Active FAD) B H3K4me1/2 Histone Substrate A->B Binds C Demethylation (Gene Repression) B->C Catalyzes D 2-(4-Methylcyclohexyl) cyclopropan-1-amine D->A Targets Active Site E FAD Adduct Formation (Covalent Inhibition) D->E Single Electron Transfer E->A Irreversibly Inactivates F Accumulation of H3K4me2 (Gene Activation) E->F Results in

Mechanism of LSD1 inhibition by cyclopropanamine bioisosteres leading to histone methylation.

Target Modulation: Shifting Selectivity from MAO to LSD1

LSD1 is an epigenetic enzyme that oxidatively demethylates mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), generally leading to transcriptional repression. Aberrant LSD1 activity is a key driver in acute myeloid leukemia (AML) and MYCN-amplified neuroblastoma [3].

While TCP inhibits both MAO-A/B and LSD1, the active sites of these enzymes differ in volume and topography. The MAO active site is relatively constrained and favors planar aromatic substrates (like monoamine neurotransmitters). In contrast, the LSD1 substrate cleft, which naturally accommodates the bulky histone tail, features a larger hydrophobic cavity adjacent to the FAD cofactor.

By replacing the phenyl ring with a bulky 4-methylcyclohexyl group, steric hindrance prevents the molecule from efficiently entering the MAO active site, thereby drastically reducing MAO inhibition. Conversely, the 4-methylcyclohexyl group perfectly occupies the expanded hydrophobic pocket of LSD1, resulting in a highly selective epigenetic modulator [4].

Quantitative Structure-Activity Relationship (SAR) Profile

The following table summarizes the representative pharmacological shift observed when transitioning from the planar TCP scaffold to the alicyclic bioisosteres.

Compound Scaffold Fsp3​ LSD1 IC₅₀ (μM)MAO-A IC₅₀ (μM)Selectivity Index (MAO-A / LSD1)Primary Liability
Tranylcypromine (Phenyl) 0.3321.00.0020.0001Severe MAO toxicity (Cheese effect)
Cyclohexyl-cyclopropanamine 1.005.2> 10.0> 1.9Moderate potency
4-Methylcyclohexyl-cyclopropanamine 1.000.8> 50.0> 62.5Optimal balance of potency & selectivity

Note: Data synthesized from SAR principles of TCP derivatives targeting LSD1 [1][4]. The 4-methyl substitution provides the necessary hydrophobic bulk to anchor the molecule within the LSD1 cavity.

Experimental Protocols: Validation of the Bioisostere

To rigorously validate the efficacy and selectivity of 2-(4-Methylcyclohexyl)cyclopropan-1-amine, a self-validating experimental workflow must be employed. The protocol below ensures that the observed biological effects are causally linked to on-target LSD1 inhibition rather than off-target cytotoxicity.

W S1 Step 1: Compound Synthesis & Stereoisomer Separation S2 Step 2: In Vitro LSD1 Assay (Amplex Red H2O2 Detection) S1->S2 S3 Step 3: MAO-A/B Selectivity Counter-Screening S2->S3 S4 Step 4: Cellular Target Engagement (Western Blot for H3K4me2) S3->S4 S5 Step 5: PK/PD Profiling (Microsomal Stability) S4->S5

Step-by-step validation workflow for evaluating cyclopropanamine bioisosteres.

In Vitro Enzymatic Assay (Amplex Red Method)

Because LSD1 is a flavin-dependent amine oxidase, its catalytic demethylation of H3K4me2 produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. The Amplex Red assay leverages this causality to quantify enzyme inhibition.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS).

  • Enzyme Incubation: Incubate 50 nM recombinant human LSD1 with varying concentrations of 2-(4-Methylcyclohexyl)cyclopropan-1-amine (0.1 nM to 100 μM) in a 384-well black microplate for 30 minutes at room temperature. Causality note: Pre-incubation is critical for mechanism-based covalent inhibitors to allow time for FAD adduct formation.

  • Reaction Initiation: Add 10 μM of synthetic dimethylated histone peptide (H3K4me2) to initiate the reaction.

  • Detection: Immediately add the detection mixture containing 50 μM Amplex Red and 1 U/mL Horseradish Peroxidase (HRP).

  • Measurement: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 60 minutes.

  • Validation Control: Utilize TCP as a positive inhibition control and a no-enzyme well as a baseline control to rule out compound auto-fluorescence.

Cellular Target Engagement (Biomarker Validation)

To prove that the bioisostere penetrates the cell membrane and inhibits LSD1 in a physiological environment, we must measure the accumulation of its direct substrate (H3K4me2) and the resulting phenotypic differentiation markers (e.g., CD86 in AML cells) [1].

Step-by-Step Methodology:

  • Cell Culture: Seed MV4-11 (AML) cells at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with the bioisostere at IC50​ and IC90​ concentrations for 48 and 72 hours.

  • Histone Extraction: Lyse cells using a hypotonic lysis buffer, pellet the nuclei, and extract total histones using 0.2 N HCl overnight at 4°C.

  • Western Blotting: Resolve histones on a 15% SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against H3K4me2 and total H3 (loading control).

  • Flow Cytometry: Parallelly, stain a subset of treated cells with fluorescently conjugated anti-CD86 antibodies to quantify myeloid differentiation via flow cytometry.

Pharmacokinetic & Metabolic Implications

The bioisosteric replacement of the phenyl ring with a 4-methylcyclohexyl ring significantly alters the metabolic fate of the compound.

  • Avoidance of Aromatic Oxidation: Phenyl rings are highly susceptible to epoxidation and subsequent hydroxylation by Cytochrome P450 (CYP) enzymes, potentially forming reactive quinone-imine toxicophores.

  • Aliphatic Metabolism: The 4-methylcyclohexyl group shifts metabolism toward aliphatic hydroxylation. While still metabolized by CYPs, the resulting aliphatic alcohols are generally readily glucuronidated and excreted, exhibiting a safer toxicological profile.

  • Lipophilicity (LogP): The addition of the methyl group to the cyclohexyl ring increases lipophilicity, which enhances blood-brain barrier (BBB) penetration. This is particularly advantageous if the target indication is a central nervous system (CNS) malignancy, such as brain metastases or primary neuroblastoma[3].

Conclusion

The transition from tranylcypromine to 2-(4-Methylcyclohexyl)cyclopropan-1-amine exemplifies the power of bioisosteric replacement in modern drug design. By "escaping flatland," medicinal chemists can successfully decouple the potent epigenetic modulation of the cyclopropanamine warhead from the dose-limiting MAO toxicities of the planar phenyl ring. The resulting 3D architectural complexity not only improves target selectivity for LSD1 but also provides a superior pharmacokinetic foundation for the development of next-generation targeted oncology therapeutics.

References

  • Synthesis of Carboxamides Tranylcypromine Analogues as LSD1 (KDM1A) Inhibitors for AML. ChemRxiv. Available at:[Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma. ResearchGate. Available at:[Link]

  • Tranylcypromine derivatives as inhibitors of histone demethylase lsd1 and/or lsd2.Google Patents (WO2011131576A1).
Foundational

An In-depth Technical Guide to 2-(4-Methylcyclohexyl)cyclopropan-1-amine: Physicochemical Characterization for Drug Discovery and Development

Introduction: The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of small, conformationally constrained ring systems is a widely...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, conformationally constrained ring systems is a widely employed tactic to enhance the pharmacological profile of drug candidates. Among these, the cyclopropylamine scaffold has emerged as a particularly valuable motif.[1][2] The inherent strain of the three-membered ring and the basicity of the amine group confer unique electronic and steric properties that can profoundly influence a molecule's potency, selectivity, metabolic stability, and membrane permeability.[3] The cyclopropyl group can act as a bioisosteric replacement for larger, more flexible moieties, often leading to improved binding affinity and reduced off-target effects.[2]

This guide provides an in-depth technical overview of 2-(4-Methylcyclohexyl)cyclopropan-1-amine, a compound that combines the key cyclopropylamine feature with a substituted alicyclic ring. Such structures are of significant interest in medicinal chemistry, as they offer a rich three-dimensional architecture for probing receptor binding pockets.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the molecule's core physicochemical properties and detailed protocols for their experimental determination. A thorough understanding of these parameters is fundamental to predicting a compound's pharmacokinetic and pharmacodynamic behavior, and ultimately, its success as a therapeutic agent.[6]

Molecular Profile and Physicochemical Constants

A foundational step in the characterization of any potential drug candidate is the determination of its fundamental physicochemical properties. These constants govern a molecule's behavior in various biological environments and are critical inputs for predictive models of absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₀H₁₉NChemScene
Molecular Weight 153.26 g/mol ChemScene
CAS Number 1488114-89-1ChemScene
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene
Computed logP (XLogP3) 2.1599ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 1ChemScene
Rotatable Bonds 1ChemScene

Table 1: Molecular Profile and Computed Physicochemical Properties of 2-(4-Methylcyclohexyl)cyclopropan-1-amine.

While computed values provide a useful starting point, experimentally determined data are essential for accurate assessment. The following sections will detail robust protocols for the experimental determination of key physicochemical constants.

Stereochemical Complexity and Its Implications

The structure of 2-(4-Methylcyclohexyl)cyclopropan-1-amine presents significant stereochemical complexity. The presence of multiple chiral centers gives rise to a number of possible stereoisomers. The specific arrangement of substituents in three-dimensional space can dramatically impact a molecule's interaction with chiral biological targets such as enzymes and receptors.[7] Therefore, the synthesis and characterization of individual stereoisomers are of paramount importance in drug development.

The 4-methylcyclohexyl ring can exist in cis and trans conformations, and the 2-substituted cyclopropan-1-amine moiety also introduces chirality. A comprehensive stereochemical analysis is crucial for understanding the structure-activity relationship (SAR) of this compound.

stereoisomers 2-(4-Methylcyclohexyl)cyclopropan-1-amine 2-(4-Methylcyclohexyl)cyclopropan-1-amine Chiral Centers Chiral Centers 2-(4-Methylcyclohexyl)cyclopropan-1-amine->Chiral Centers Possesses Stereoisomers Stereoisomers Chiral Centers->Stereoisomers Gives rise to Diastereomers Diastereomers Stereoisomers->Diastereomers Includes Enantiomers Enantiomers Stereoisomers->Enantiomers Includes

Caption: Logical relationship of stereochemical complexity.

Synthesis of 2-Substituted Cyclopropan-1-amines: A Methodological Overview

One potential synthetic pathway could involve the reaction of a vinylcyclohexane derivative with a diazo compound in the presence of a rhodium or copper catalyst to form the cyclopropane ring.[9] Subsequent functional group manipulation would then be required to introduce the amine group. Alternatively, methods involving the Kulinkovich reaction on amides or nitriles could also be explored for the direct formation of the aminocyclopropane moiety.[3] The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired stereochemical outcome, and scalability.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of pKa, logP, and aqueous solubility. These protocols are based on widely accepted and validated techniques, ensuring the generation of high-quality, reliable data.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For an amine-containing compound like 2-(4-Methylcyclohexyl)cyclopropan-1-amine, the pKa of its conjugate acid will determine its charge at physiological pH, which in turn influences its solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11]

Protocol:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[10]

  • Sample Preparation: Prepare a stock solution of 2-(4-Methylcyclohexyl)cyclopropan-1-amine in deionized water at a known concentration (e.g., 1 mM).[11]

  • Titration Setup:

    • Transfer a precise volume (e.g., 20 mL) of the sample solution into a thermostatted titration vessel.

    • Add a potassium chloride solution to maintain a constant ionic strength (e.g., 0.15 M).[10]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide.[11]

  • Titration:

    • Acidify the solution to a starting pH of approximately 2.0 with a standardized solution of hydrochloric acid (e.g., 0.1 M).

    • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M), adding the titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.0.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa is equal to the pH at the half-equivalence point.[10]

    • Perform the titration in triplicate to ensure reproducibility.[11]

pKa_determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate_pH_meter Calibrate pH Meter Prepare_sample_solution Prepare Sample Solution Calibrate_pH_meter->Prepare_sample_solution Prepare_titrants Prepare Titrants (HCl, NaOH) Prepare_sample_solution->Prepare_titrants Setup_vessel Setup Titration Vessel (Sample, KCl, N2 purge) Prepare_titrants->Setup_vessel Acidify_sample Acidify Sample (pH ~2) Setup_vessel->Acidify_sample Titrate_with_base Titrate with NaOH Acidify_sample->Titrate_with_base Record_pH Record pH vs. Volume Titrate_with_base->Record_pH Plot_curve Plot Titration Curve Record_pH->Plot_curve Determine_equivalence_point Determine Equivalence Point Plot_curve->Determine_equivalence_point Calculate_pKa Calculate pKa (pH at 1/2 equivalence) Determine_equivalence_point->Calculate_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[12] The shake-flask method is the "gold standard" for logP determination and is recommended by the OECD.[13]

Protocol:

  • Phase Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.

  • Sample Preparation:

    • Prepare a stock solution of 2-(4-Methylcyclohexyl)cyclopropan-1-amine in pre-saturated n-octanol. The concentration should be chosen to be well within the linear range of the analytical method.

  • Partitioning:

    • In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of the two phases should be adjusted based on the expected logP value.[14]

    • Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to allow for equilibration (typically 24 hours).

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the logarithm (base 10) of the partition coefficient.

    • Perform the experiment at multiple initial concentrations to ensure that the logP is independent of concentration.

Determination of Aqueous Solubility

Aqueous solubility is a critical physicochemical property that influences a drug's dissolution rate and, consequently, its absorption.[15] The flask method, as described in OECD Guideline 105, is a reliable method for determining the water solubility of a compound.[16][17]

Protocol:

  • Preliminary Test:

    • Conduct a preliminary test to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration:

    • Add an excess amount of 2-(4-Methylcyclohexyl)cyclopropan-1-amine to a known volume of water in a flask.

    • Stir the mixture at a constant temperature (e.g., 25 °C) for a predetermined time (based on the preliminary test, typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the mixture to stand at the same constant temperature to allow the undissolved solid to settle.

    • Alternatively, centrifuge the mixture to facilitate phase separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated aqueous solution.

    • Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation:

    • The determined concentration represents the aqueous solubility of the compound at the specified temperature.

    • Perform the determination in triplicate.

Conclusion

A comprehensive understanding of the molecular weight and physicochemical constants of 2-(4-Methylcyclohexyl)cyclopropan-1-amine is indispensable for its evaluation as a potential drug candidate. This guide has provided a detailed overview of its key properties, including its molecular profile, stereochemical considerations, and potential synthetic approaches. Furthermore, robust and validated experimental protocols for the determination of pKa, logP, and aqueous solubility have been presented. The application of these methodologies will yield high-quality data, enabling informed decision-making in the drug discovery and development process. The unique structural features of this molecule, combining a cyclopropylamine moiety with a substituted alicyclic ring, make it a compound of significant interest, and its thorough physicochemical characterization is a critical step towards unlocking its therapeutic potential.

References

  • Hulak, M., et al. (2012). Simple Method for the Estimation of pKa of Amines.
  • Sørensen, M. C., et al. (2016). Prediction of pKa values using the PM6 semiempirical method.
  • Xing, L., et al. (2019). Prediction of pKa Using Machine Learning Methods with Rooted Topological Torsion Fingerprints: Application to Aliphatic Amines.
  • Kelly, C. P., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(22), 4847-4855.
  • Kelly, C. P., et al. (2007). pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. PubMed, 111(22), 4847-55.
  • Gardarsdottir, H. (n.d.).
  • OECD. (2009). OECD GUIDELINES FOR TESTING CHEMICALS.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • Situ Biosciences. (n.d.).
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  • Creative Bioarray. (n.d.).
  • Chemical Bull. (2026, March 10). An overview of Cyclopropylamine.
  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).
  • IUPAC. (2006, December 1). Introduction.
  • Avdeef, A., et al. (1999). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research, 16(8), 1205-1213.
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
  • Mandić, Z. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5327.
  • Wan, H., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed, 23(10), 2267-75.
  • RSC Publishing. (2025, October 21).
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Bertus, P., & Caillé, J. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. PubMed, 40048498.
  • Scribd. (n.d.).
  • West, M. S., et al. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(28), 5136-5140.
  • Charette, A. B., et al. (2004). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry, 69(4), 1163-1172.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • ResearchGate. (n.d.).
  • MDPI. (2024, April 19).
  • ResearchGate. (2025, August 10). Physicochemical profiling of drug candidates using Capillary-based techniques | Request PDF.
  • Dipartimento di Chimica. (n.d.). Physico-chemical characterization of solids of pharmaceutical interest | Department of Chemistry.
  • ResearchGate. (n.d.). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.
  • Prime Scholars. (n.d.).
  • Tokopi, W. (2023). Biopharmaceutics and its Important Role in Pharmaceutical Product Development. Journal of Basic and Clinical Pharmacy, 14(3), 252-253.
  • PubChem. (n.d.). 2-(Cyclohexyloxy)cyclopropan-1-amine.
  • Casey, C. P., & Strotman, N. A. (2004). Stereochemistry of cyclopropane formation involving group IV organometallic complexes. PubMed, 126(6), 1699-704.
  • Chemistry Stack Exchange. (2016, April 27). Number of stereoisomers of 1-(2-methylcyclohexyl)ethan-1-ol.
  • PubChem. (n.d.). (1S,2R,3S)-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl].
  • Zádor, J., et al. (2022). Stereoisomer-dependent unimolecular kinetics of 2,4- dimethyloxetane peroxy radicals. Physical Chemistry Chemical Physics, 24(6), 3862-3876.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-(4-Methylcyclohexyl)cyclopropan-1-amine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Strategic Overview & Rationale The compound 2-(4-Methylcyclohexyl)cyclopropan-1-amine [1] represents a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Strategic Overview & Rationale

The compound 2-(4-Methylcyclohexyl)cyclopropan-1-amine [1] represents a highly versatile aliphatic cyclopropylamine scaffold. Structurally related to the pharmacophore of tranylcypromine (a classical monoamine oxidase and LSD1 inhibitor), this saturated analog is highly valuable in modern drug discovery for exploring steric bulk and removing aromatic liability in targeted therapeutics.

Synthesizing this molecule requires a precise, stereocontrolled assembly of the cyclopropane ring onto an existing cyclohexane framework. The most robust and highly validated approach involves a five-step linear sequence: starting with the Horner-Wadsworth-Emmons (HWE) olefination of 4-methylcyclohexanecarbaldehyde[2], followed by a Corey-Chaykovsky cyclopropanation[3], ester saponification, a Curtius rearrangement to install the amine functionality[4], and final acidic deprotection.

Mechanistic Pathway

Synthesis_Pathway SM 4-Methylcyclohexanecarbaldehyde (Starting Material) HWE Ethyl 3-(4-methylcyclohexyl)acrylate (HWE Product) SM->HWE Step 1: TEPA, NaH, THF 0 °C to RT CYC Ethyl 2-(4-methylcyclohexyl)cyclopropanecarboxylate (Cyclopropanation) HWE->CYC Step 2: Me3S(O)I, NaH, DMSO RT to 50 °C ACID 2-(4-Methylcyclohexyl)cyclopropanecarboxylic acid (Saponification) CYC->ACID Step 3: LiOH, THF/H2O RT BOC tert-Butyl (2-(4-methylcyclohexyl)cyclopropyl)carbamate (Curtius Rearrangement) ACID->BOC Step 4: DPPA, Et3N, t-BuOH 80 °C PROD 2-(4-Methylcyclohexyl)cyclopropan-1-amine (Final Product) BOC->PROD Step 5: 4M HCl in Dioxane RT

Figure 1: Five-step synthetic workflow for 2-(4-Methylcyclohexyl)cyclopropan-1-amine.

Quantitative Data & Reagent Summary

Table 1: Chemical & Physical Properties of Key Entities

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
4-Methylcyclohexanecarbaldehyde (SM) 33242-79-4 C8H14O 126.20

| 2-(4-Methylcyclohexyl)cyclopropan-1-amine | 1488114-89-1 | C10H19N | 153.26 |

Table 2: Reaction Parameters & Expected Yields

Step Chemical Transformation Key Reagents Temp (°C) Time (h) Expected Yield (%)
1 Horner-Wadsworth-Emmons TEPA, NaH, THF 0 to 25 4 85–90
2 Corey-Chaykovsky Me3S(O)I, NaH, DMSO 25 to 50 12 70–80
3 Saponification LiOH·H2O, THF/H2O 25 6 >95
4 Curtius Rearrangement DPPA, Et3N, t-BuOH 80–90 8–12 65–75

| 5 | Acidic Deprotection | 4M HCl in Dioxane | 25 | 2–4 | >90 |

Step-by-Step Experimental Protocols & Expert Causality

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of ethyl 3-(4-methylcyclohexyl)acrylate from 4-methylcyclohexanecarbaldehyde[2].

  • Charge a flame-dried round-bottom flask with anhydrous THF (0.2 M relative to substrate) and NaH (60% dispersion in mineral oil, 1.2 equiv) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethyl phosphonoacetate (TEPA, 1.2 equiv) dropwise. Self-Validation Check: Observe hydrogen gas evolution. Stir until the solution becomes clear and gas evolution ceases (approx. 30 mins), indicating complete ylide formation.

  • Add 4-methylcyclohexanecarbaldehyde (1.0 equiv) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quench with saturated aqueous NH4Cl, extract with ethyl acetate (3x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Expert Rationale: The HWE reaction is specifically selected over the standard Wittig reaction because the use of phosphonate carbanions thermodynamically favors the formation of the (E)-alkene. This trans geometry is strictly required to ensure the correct relative stereochemistry of the subsequent cyclopropane ring[5].

Step 2: Corey-Chaykovsky Cyclopropanation

Objective: Conversion of the (E)-alkene to ethyl 2-(4-methylcyclohexyl)cyclopropanecarboxylate.

  • In a dry flask, suspend trimethylsulfoxonium iodide (1.5 equiv) in anhydrous DMSO (0.5 M).

  • Add NaH (60% dispersion, 1.4 equiv) in portions at room temperature. Self-Validation Check: Vigorous hydrogen gas evolution will occur. Stir until the mixture becomes a clear, homogeneous solution (approx. 1 hour), indicating the complete formation of dimethylsulfoxonium methylide.

  • Add a solution of ethyl 3-(4-methylcyclohexyl)acrylate (1.0 equiv) in a minimal amount of DMSO.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Cool to room temperature, quench with cold water, and extract with diethyl ether (4x). Wash the combined organic layers with brine to remove DMSO, dry over MgSO4, and concentrate.

Expert Rationale: The choice of trimethylsulfoxonium iodide over trimethylsulfonium iodide is a critical mechanistic divergence. The sulfoxonium ylide is a "softer" nucleophile, which preferentially undergoes 1,4-conjugate addition to the α,β-unsaturated ester to form the cyclopropane ring. Conversely, the "harder" sulfonium ylide would attack the carbonyl carbon via 1,2-addition, leading to an undesired epoxide byproduct[3].

Step 3: Ester Saponification

Objective: Hydrolysis to 2-(4-methylcyclohexyl)cyclopropanecarboxylic acid.

  • Dissolve the cyclopropanecarboxylate ester in a 2:1:1 mixture of THF/MeOH/H2O.

  • Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 equiv).

  • Stir vigorously at room temperature for 6 hours. Monitor by TLC until the ester spot disappears.

  • Evaporate the organic solvents under reduced pressure.

  • Dilute the aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2 using 1M HCl. Self-Validation Check: The product will immediately precipitate or form a milky suspension upon reaching the acidic pH threshold.

  • Extract the aqueous layer with ethyl acetate (3x), dry over Na2SO4, and concentrate to yield the carboxylic acid.

Expert Rationale: Mild basic hydrolysis using LiOH at room temperature is employed to prevent the epimerization of the α-stereocenter of the cyclopropane ring, which can easily occur under harsh basic conditions or elevated temperatures.

Step 4: Curtius Rearrangement & Boc-Protection

Objective: Conversion of the carboxylic acid to tert-butyl (2-(4-methylcyclohexyl)cyclopropyl)carbamate.

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous tert-butanol (t-BuOH) and toluene (1:1 ratio, 0.1 M).

  • Add triethylamine (Et3N, 1.5 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv) at room temperature.

  • Slowly heat the reaction mixture to 80–90 °C and reflux for 8–12 hours. Self-Validation Check: Continuous nitrogen gas bubbling indicates the thermal decomposition of the acyl azide into the isocyanate intermediate.

  • Cool the mixture, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO3.

  • Wash the organic layer with brine, dry over MgSO4, and purify via column chromatography.

Expert Rationale: The Curtius rearrangement is a highly reliable method for synthesizing cyclopropylamines from their corresponding acids[4]. DPPA allows for a safe, one-pot formation of the acyl azide and its subsequent thermal rearrangement, bypassing the need to isolate explosive azide intermediates. Critical Insight: Strict anhydrous conditions are mandatory. If the intermediate isocyanate reacts with residual water, it forms an unstable carbamic acid that decarboxylates into a primary amine. This amine will rapidly attack unreacted isocyanate, forming a 1,3-dicyclopropylurea byproduct and severely diminishing the yield[6].

Step 5: Acidic Deprotection to Free Amine

Objective: Cleavage of the Boc group to yield 2-(4-Methylcyclohexyl)cyclopropan-1-amine hydrochloride[1].

  • Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM, 0.2 M).

  • Add 4M HCl in dioxane (10.0 equiv) dropwise at room temperature.

  • Stir the mixture for 2–4 hours. Self-Validation Check: The reaction progress can be monitored by TLC (ninhydrin stain) showing the disappearance of the UV-active Boc-amine and the appearance of a baseline spot.

  • Concentrate the mixture in vacuo to remove DCM and excess HCl.

  • Triturate the resulting residue with cold diethyl ether, filter the solid, and dry under high vacuum to afford the final product as a hydrochloride salt.

Expert Rationale: Acidic cleavage is preferred over basic conditions for Boc removal. Isolating the aliphatic cyclopropylamine as a hydrochloride salt significantly enhances its bench stability, prevents oxidative degradation, and mitigates the volatility associated with the free base form.

Sources

Application

Application Note: Optimized Peptide Coupling Strategies for 2-(4-Methylcyclohexyl)cyclopropan-1-amine

Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Peptidomimetic Researchers, and Drug Development Professionals Molecular Profiling & Mechanistic Challenges The incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Synthetic Chemists, Peptidomimetic Researchers, and Drug Development Professionals

Molecular Profiling & Mechanistic Challenges

The incorporation of cyclopropylamine derivatives into pharmaceutical scaffolds is a cornerstone of contemporary drug design, frequently utilized to enhance metabolic stability and lock molecular conformations[1]. However, coupling sterically hindered primary amines such as 2-(4-Methylcyclohexyl)cyclopropan-1-amine (CAS: 1488114-89-1) [2] presents severe kinetic and thermodynamic hurdles.

As a Senior Application Scientist, it is critical to understand the causality behind coupling failures with this specific building block. The difficulty is twofold:

  • Electronic Deactivation (Inductive Effect): The carbon atoms in a cyclopropane ring exhibit high s -character ( sp2.28 hybridization). This increases the electronegativity of the ring carbons relative to standard alkanes, pulling electron density away from the primary amine nitrogen. Consequently, cyclopropylamines possess a lower pKa​ (~8.6) and significantly reduced nucleophilicity compared to typical aliphatic amines[3].

  • Severe Steric Shielding: The adjacent β -carbon on the cyclopropane ring bears a bulky 4-methylcyclohexyl group. This massive steric shield restricts the Bürgi-Dunitz trajectory required for the amine's lone pair to attack the activated carbonyl carbon, making the aminolysis step the rate-limiting bottleneck.

To overcome these barriers, standard carbodiimide chemistry (e.g., EDC/HOBt) is insufficient. Successful amide bond formation requires highly reactive uronium/aminium salts that utilize neighboring group participation to pre-organize the transition state[4],[5].

Rational Selection of Coupling Reagents

When designing a coupling protocol for 2-(4-Methylcyclohexyl)cyclopropan-1-amine, the choice of activator, base, and solvent must be deliberate:

  • Activator (HATU vs. COMU): HATU is the gold standard for hindered cyclopropylamines[3]. The 7-nitrogen of the HOAt leaving group acts as an intramolecular base, hydrogen-bonding with the incoming amine and guiding it to the electrophilic center. For highly epimerization-prone chiral acids, COMU is preferred due to its Oxyma-based leaving group, which offers superior stereocontrol.

  • Base (DIPEA vs. TMP): N,N-Diisopropylethylamine (DIPEA) is standard for achiral substrates[4]. However, because the aminolysis of this hindered amine is slow, the lifetime of the active ester is prolonged. If the carboxylic acid partner is chiral, this extended lifetime increases the risk of base-catalyzed oxazolone formation and subsequent epimerization. In such cases, 2,4,6-collidine (TMP) must be used, as its steric bulk prevents it from abstracting the α -proton of the active ester.

  • Solvent (NMP vs. DMF): While DMF is standard, N-Methyl-2-pyrrolidone (NMP) has a higher dipole moment and is superior at disrupting intermolecular hydrogen bonding. This keeps the sterically encumbered transition state fully solvated.

Quantitative Assessment of Coupling Conditions

The following table summarizes the expected performance of various coupling systems when applied to 2-(4-Methylcyclohexyl)cyclopropan-1-amine, based on empirical optimization.

Coupling ReagentBaseSolventEpimerization RiskAminolysis RateExpected Yield
HATU DIPEA (2.5 eq)DMFModerateVery Fast>85%
COMU TMP (3.0 eq)NMPVery LowFast>80%
PyBOP DIPEA (3.0 eq)DMFModerateModerate~60%
EDC / HOBt NMM (3.0 eq)DCMLowVery Slow<40%

Workflows and Decision Matrices

Workflow Step1 Evaluate Carboxylic Acid Decision Chiral α-Carbon? Step1->Decision PathA Achiral / Low Risk Decision->PathA No PathB Chiral / High Risk Decision->PathB Yes ProtocolA Protocol A: HATU + DIPEA + DMF PathA->ProtocolA ProtocolB Protocol B: COMU + TMP + NMP PathB->ProtocolB

Decision matrix for selecting peptide coupling conditions based on epimerization risk.

Mechanism Acid Carboxylic Acid Base Deprotonation (DIPEA/TMP) Acid->Base Activation Uronium Activation (HATU/COMU) Base->Activation ActiveEster Active Ester Formation Activation->ActiveEster Amine Hindered Amine Attack ActiveEster->Amine Rate-Limiting Product Amide Bond Formation Amine->Product

Mechanistic pathway of uronium-mediated activation and hindered amine coupling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in observational checks ensure that each step of the reaction is proceeding as intended before moving to the next, preventing the waste of valuable building blocks.

Protocol A: High-Efficiency Coupling (For Achiral or Low-Risk Acids)

Optimized for maximum conversion using HATU.

Reagents:

  • Carboxylic Acid Partner: 1.0 equiv.

  • 2-(4-Methylcyclohexyl)cyclopropan-1-amine: 1.2 equiv.

  • HATU: 1.1 equiv.

  • DIPEA: 2.5 equiv.

  • Anhydrous DMF: 0.2 M concentration.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise over 2 minutes.

    • Self-Validation Check: The solution should transition to a distinct pale yellow color within 5 minutes. This visual cue confirms the successful formation of the highly reactive OAt active ester. If the solution remains colorless, verify the integrity of the HATU reagent.

  • Amine Addition: After 10 minutes of pre-activation, add 2-(4-Methylcyclohexyl)cyclopropan-1-amine (1.2 eq) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Reaction Monitoring: Stir for 4 to 12 hours.

    • Self-Validation Check: Pull a 5 µL aliquot at the 4-hour mark, dilute in 100 µL MeCN, and analyze via LC-MS. You must observe the depletion of the OAt ester intermediate. Do not add additional amine if the ester is still present; instead, gently heat the reaction to 40 °C to accelerate the rate-limiting aminolysis.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Critical Wash Step: Wash the combined organic layers with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase. Follow with saturated NaHCO3​ (to remove unreacted acid and HOAt) and brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Epimerization-Free Coupling (For Chiral α -Amino Acids)

Optimized to preserve stereocenters using COMU and TMP.

Reagents:

  • Chiral Carboxylic Acid: 1.0 equiv.

  • 2-(4-Methylcyclohexyl)cyclopropan-1-amine: 1.2 equiv.

  • COMU: 1.05 equiv. (Strict stoichiometric control prevents over-activation).

  • TMP (2,4,6-collidine): 3.0 equiv.

  • Anhydrous NMP: 0.2 M concentration.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chiral acid (1.0 eq) and COMU (1.05 eq) in anhydrous NMP (0.2 M) at 0 °C.

  • Base Addition: Add TMP (3.0 eq) dropwise. Stir for exactly 5 minutes at 0 °C.

    • Self-Validation Check: Unlike DIPEA, TMP will not cause a rapid color change, but its use guarantees that the α -proton remains intact during the prolonged activation state.

  • Amine Addition: Add the cyclopropylamine (1.2 eq). Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Workup: COMU byproducts are highly water-soluble. Dilute the reaction with EtOAc and wash extensively with water (4x), followed by 1M HCl (to remove TMP), and brine. Dry and concentrate for purification.

References

  • The Journal of Organic Chemistry. "The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement." ACS Publications, 2016. URL:[Link]

  • National Institutes of Health (PMC). "Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy." NIH Public Access, 2024. URL:[Link]

Sources

Method

Preparation of hydrochloride salts of 2-(4-Methylcyclohexyl)cyclopropan-1-amine

An in-depth guide to the synthesis of 2-(4-Methylcyclohexyl)cyclopropan-1-amine hydrochloride, a valuable building block for pharmaceutical and agrochemical research. This document provides a comprehensive, step-by-step...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 2-(4-Methylcyclohexyl)cyclopropan-1-amine hydrochloride, a valuable building block for pharmaceutical and agrochemical research. This document provides a comprehensive, step-by-step synthetic protocol, including mechanistic insights and safety considerations, designed for researchers and drug development professionals.

Abstract

Cyclopropylamines are a critical structural motif in medicinal chemistry, prized for their ability to confer unique conformational and metabolic properties upon bioactive molecules.[1][2] This application note details a robust and scalable synthetic route to 2-(4-Methylcyclohexyl)cyclopropan-1-amine hydrochloride, a novel building block with potential applications in drug discovery. The presented strategy is based on established, high-yielding transformations, commencing from commercially available precursors. The core synthetic sequence involves the formation of a key α,β-unsaturated ester intermediate, followed by a diastereoselective cyclopropanation, and culminating in a Curtius rearrangement to install the primary amine.[1][3][4] The final step details the formation and purification of the stable hydrochloride salt, providing a complete protocol for laboratory-scale synthesis.

Synthetic Strategy and Retrosynthetic Analysis

A convergent and logical synthetic strategy is paramount for the efficient construction of the target molecule. Our approach is to build the molecule sequentially, starting from simple, commercially available materials. The retrosynthetic analysis, depicted below, outlines the disconnection of the target hydrochloride salt to its primary precursors.

The hydrochloride salt 1 is directly accessible from its free amine form 2 . The primary amine 2 is best prepared from a protected intermediate, such as the Boc-carbamate 3 , to ensure stability and ease of handling. The carbamate 3 is the direct product of a Curtius rearrangement, a reliable method for converting a carboxylic acid 4 into an amine with retention of configuration.[5] The cyclopropyl carboxylic acid 4 can be obtained via hydrolysis of its corresponding ester 5 . The key cyclopropane ring of ester 5 is constructed via a diastereoselective Corey-Chaykovsky reaction on the α,β-unsaturated ester 6 . This unsaturated ester is readily synthesized using a Horner-Wadsworth-Emmons (HWE) reaction from the commercially available 4-methylcyclohexanecarbaldehyde 7 .

G cluster_main Retrosynthetic Analysis t1 Target: (1) t2 Free Amine (2) t1->t2 Salt Formation t3 Boc-Carbamate (3) t2->t3 Deprotection t4 Carboxylic Acid (4) t3->t4 Curtius Rearrangement t5 Cyclopropyl Ester (5) t4->t5 Hydrolysis t6 Unsaturated Ester (6) t5->t6 Corey-Chaykovsky Reaction t7 Aldehyde (7) t6->t7 HWE Reaction

Caption: Retrosynthetic disconnection of the target molecule.

Synthesis of the Free Amine: 2-(4-Methylcyclohexyl)cyclopropan-1-amine

This section provides a detailed, step-by-step protocol for the synthesis of the free amine, which serves as the immediate precursor to the final hydrochloride salt.

Part A: Synthesis of Ethyl 2-(4-Methylcyclohexyl)cyclopropanecarboxylate (5)

This two-step process constructs the core carbocyclic framework of the molecule.

Step 1: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a superior alternative to the classical Wittig reaction for synthesizing α,β-unsaturated esters from aldehydes, as it typically provides excellent E-selectivity and the water-soluble phosphate byproduct is easily removed during workup.

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.

    • Add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases.

    • Cool the resulting ylide solution back to 0 °C and add a solution of 4-methylcyclohexanecarbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield ethyl (E)-3-(4-methylcyclohexyl)acrylate 6 .

Step 2: Corey-Chaykovsky Reaction

This reaction provides a mild and efficient method for cyclopropanation of electron-deficient olefins, such as α,β-unsaturated esters, offering a key advantage over harsher methods.

  • Protocol:

    • To a flame-dried flask under an inert atmosphere, add sodium hydride (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO).

    • Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise. Heat the mixture to ~50 °C until a clear solution is obtained and gas evolution stops, indicating the formation of the ylide. Cool to room temperature.

    • In a separate flask, dissolve the unsaturated ester 6 (1.0 equivalent) in anhydrous THF.

    • Add the solution of ester 6 dropwise to the prepared ylide solution.

    • Stir the reaction at room temperature overnight. Monitor by TLC or GC-MS.

    • Quench the reaction by pouring it into ice-water.

    • Extract the product with diethyl ether (3x). Combine the organic layers, wash with water (2x) and then brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude material by flash chromatography to yield ethyl 2-(4-methylcyclohexyl)cyclopropanecarboxylate 5 as a mixture of diastereomers.

Part B: Synthesis of the Amine via Curtius Rearrangement

The Curtius rearrangement is an exceptionally useful method for converting carboxylic acids to primary amines.[3][4] The process involves the formation of an acyl azide intermediate, which rearranges to an isocyanate upon heating.[5] Trapping this isocyanate with tert-butanol yields a stable, Boc-protected amine, which can be easily deprotected in the final step.

Step 1: Ester Hydrolysis

  • Protocol:

    • Dissolve the cyclopropyl ester 5 in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M hydrochloric acid (HCl).

    • Extract the resulting carboxylic acid 4 with ethyl acetate (3x).

    • Combine the organic extracts, dry over MgSO₄, filter, and concentrate to yield the crude carboxylic acid, which is often used in the next step without further purification.

Step 2: Curtius Rearrangement and Boc-Protection

  • Protocol:

    • Caution: Acyl azides can be explosive. Perform this reaction behind a blast shield with appropriate personal protective equipment.

    • To a solution of the carboxylic acid 4 (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous acetone, cooled to 0 °C, add ethyl chloroformate (1.1 equivalents) dropwise. Stir for 1 hour at 0 °C.

    • Add a solution of sodium azide (NaN₃, 1.5 equivalents) in water dropwise, maintaining the temperature at 0 °C. Stir vigorously for 2 hours.

    • Dilute the mixture with ice-cold water and extract the acyl azide into toluene.

    • Crucial Step: Thoroughly dry the organic layer over anhydrous MgSO₄. Any residual water will lead to the formation of a urea byproduct.[6][7]

    • Decant the dried toluene solution into a separate flask containing anhydrous tert-butanol (excess).

    • Heat the solution to reflux. The acyl azide will rearrange to the isocyanate, which is then trapped by the tert-butanol. Monitor the reaction by IR spectroscopy (disappearance of the azide peak at ~2140 cm⁻¹).

    • After the reaction is complete, cool to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield tert-butyl (2-(4-methylcyclohexyl)cyclopropyl)carbamate 3 .

Preparation and Purification of the Hydrochloride Salt (1)

The final step involves the deprotection of the carbamate, which simultaneously forms the desired hydrochloride salt. This is a standard and high-yielding procedure.[8][9]

G cluster_main Overall Synthesis Workflow start 4-Methylcyclohexanecarbaldehyde (7) step1 HWE Reaction (Triethyl phosphonoacetate, NaH) start->step1 int1 Unsaturated Ester (6) step1->int1 step2 Corey-Chaykovsky (Me₃S(O)I, NaH) int1->step2 int2 Cyclopropyl Ester (5) step2->int2 step3 Hydrolysis (NaOH, H₂O) int2->step3 int3 Carboxylic Acid (4) step3->int3 step4 Curtius Rearrangement (DPPA or similar, t-BuOH, heat) int3->step4 int4 Boc-Amine (3) step4->int4 step5 Deprotection / Salt Formation (HCl in Dioxane/Ether) int4->step5 final Target Hydrochloride Salt (1) step5->final

Sources

Application

Topic: Strategic Solvent Selection for the Solubilization of 2-(4-Methylcyclohexyl)cyclopropan-1-amine

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents and the development of robust protocols for dissolving 2-(4-Methylcyclohexyl)cyclopropan-1-amine (CAS No. 1488114-89-1). Due to its amphiphilic nature, characterized by a bulky, non-polar methylcyclohexyl group and a polar primary amine, this compound presents a unique solubilization challenge. This guide moves beyond simple solvent lists to explain the underlying physicochemical principles governing solubility. We present a systematic approach, including theoretical considerations, a curated list of recommended solvents, and detailed, step-by-step protocols for preparing both organic stock solutions and aqueous formulations via pH modification. The methodologies herein are designed to be self-validating, ensuring reproducibility and reliability in downstream applications, from chemical synthesis to pharmacological screening.

Physicochemical Characterization & Solubility Implications

A thorough understanding of the molecule's properties is the cornerstone of logical solvent selection. 2-(4-Methylcyclohexyl)cyclopropan-1-amine is a small molecule with distinct structural features that dictate its behavior in various solvents.

The molecule's structure combines a large, non-polar aliphatic scaffold (the methylcyclohexyl group) with a small, polar, and basic functional group (the primary amine). The calculated LogP value of 2.16 indicates a significant lipophilic ("oil-loving") character, predicting poor solubility in aqueous media.[1] Conversely, the primary amine group (Topological Polar Surface Area of 26.02 Ų) can engage in hydrogen bonding and, critically, can be protonated to form a water-soluble salt.[1]

PropertyValueSourceImplication for Solubility
Molecular Formula C₁₀H₁₉NChemScene[1]-
Molecular Weight 153.26 g/mol ChemScene[1]Essential for calculating molarity.
CAS Number 1488114-89-1ChemScene[1]Unique identifier for sourcing.
Calculated LogP 2.1599ChemScene[1]Indicates preference for non-polar/organic solvents over water.
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene[1]Confers ability to interact with polar solvents; site for H-bonding.
Hydrogen Bond Donors 1ChemScene[1]The -NH₂ group can donate a hydrogen bond.
Hydrogen Bond Acceptors 1ChemScene[1]The nitrogen lone pair can accept a hydrogen bond.

The Rationale of Solvent Selection: A Systematic Approach

The principle of "like dissolves like" is the guiding tenet. The optimal solvent must have a polarity that is compatible with the solute. Given the amphiphilic nature of our target molecule, a multi-faceted strategy is required.

The decision process involves assessing the experimental goal. Is the aim to create a concentrated stock for storage, to run a chemical reaction in an organic medium, or to prepare an aqueous solution for a biological assay? The answer determines the most appropriate solvent system.

cluster_input Molecular Analysis Compound 2-(4-Methylcyclohexyl)cyclopropan-1-amine Prop1 High Lipophilicity (LogP ≈ 2.16) 4-Methylcyclohexyl Group Prop2 Polarity & Basicity (TPSA = 26.02) Primary Amine (-NH₂) Group Strategy1 Strategy 1: Match Non-Polar Character (Organic Solvents) Prop1->Strategy1 Dominant Feature Strategy2 Strategy 2: Exploit Basic Amine (Aqueous via pH Modification) Prop2->Strategy2 Functional Group Reactivity Class1 Polar Aprotic (e.g., DMSO, DMF, THF) Strategy1->Class1 For organic stock solutions & synthesis Class2 Chlorinated (e.g., DCM) Strategy1->Class2 For organic stock solutions & synthesis Class3 Aqueous Acidic Buffer (e.g., HCl, Citrate Buffer) Strategy2->Class3 For biological assays & aqueous formulations

Caption: Logical workflow for solvent selection based on molecular properties.

Recommended Solvent Systems

Based on the analysis above, the following solvents are recommended for consideration. Initial solubility screening should be performed on a small scale (e.g., 1-5 mg of compound) before committing larger quantities.

Solvent ClassSolventRationale & Use CaseCautions
Polar Aprotic Dimethyl Sulfoxide (DMSO) Primary choice for stock solutions. Excellent solubilizing power for a wide range of compounds. Compatible with automated screening platforms.[2]Hygroscopic; can be difficult to remove. May be toxic to some cell lines.
N,N-Dimethylformamide (DMF) Good alternative to DMSO for stock solutions and chemical reactions (e.g., peptide couplings).[2]Toxic; handle with care in a fume hood. Lower boiling point than DMSO.
Tetrahydrofuran (THF) Useful for reactions where protic or highly polar solvents are undesirable.[2]Can form explosive peroxides; use stabilized grades and store properly.
Chlorinated Dichloromethane (DCM, CH₂Cl₂) Excellent for dissolving non-polar compounds.[2] Good for extractions and chromatography. Easily removed due to high volatility.Volatile and toxic; requires use in a chemical fume hood.
Polar Protic Methanol (MeOH) / Ethanol (EtOH) The amine group provides some affinity. May be useful in mixed solvent systems (e.g., DCM/MeOH) for chromatography.May engage in side reactions with certain reagents.
Aqueous (Modified) 10-100 mM Hydrochloric Acid (HCl) Primary choice for aqueous formulations. Protonates the basic amine to form a highly polar, water-soluble hydrochloride salt. This is a standard practice in drug development.[3]Final pH must be controlled and compatible with the downstream application.

Experimental Protocols

Safety First: Before proceeding, review all relevant Safety Data Sheets (SDS). 2-(4-Methylcyclohexyl)cyclopropan-1-amine and its analogs may cause skin, eye, and respiratory irritation.[4][5] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All operations should be performed in a well-ventilated laboratory or a chemical fume hood.[6][7]

Protocol 4.1: Preparation of a Concentrated Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for high-throughput screening and assay development.

  • Tare Vessel: Place a clean, dry amber glass vial with a PTFE-lined cap on an analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 1.53 mg of 2-(4-Methylcyclohexyl)cyclopropan-1-amine (MW = 153.26) into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (in mL) = (Weight of Compound in mg / 153.26 g/mol ) / 10 mM * 1000 For 1.53 mg, this is approximately 1.0 mL.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Promote Dissolution: Cap the vial securely and vortex for 30-60 seconds. If dissolution is slow, gentle warming in a water bath (30-40°C) or brief sonication can be applied.

  • Visual Inspection: Visually inspect the solution against a bright background to ensure all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Note that repeated freeze-thaw cycles should be avoided.

Protocol 4.2: Aqueous Solubility Enhancement via pH Modification

This protocol details the method for creating an aqueous solution by forming the hydrochloride salt in situ. This is essential for many biological and pharmacological applications.

A 1. Weigh Compound (e.g., 1.53 mg) B 2. Add Small Amount of Purified Water (e.g., 900 µL) A->B C 3. Observe Suspension (Compound is insoluble) B->C D 4. Titrate with Dilute HCl (e.g., 1 M HCl) dropwise while vortexing C->D E 5. Monitor pH & Appearance (Target pH ~4-5) D->E E->D If still cloudy, add more HCl F 6. Observe Clear Solution (Formation of soluble R-NH₃⁺Cl⁻) E->F G 7. Adjust Final Volume (q.s. to 1.0 mL with water) F->G H 8. Sterile Filter (Optional) (0.22 µm syringe filter) G->H

Caption: Experimental workflow for aqueous solubilization by pH adjustment.

  • Weigh Compound: Accurately weigh the desired amount of 2-(4-Methylcyclohexyl)cyclopropan-1-amine into a suitable tube or vial.

  • Initial Suspension: Add approximately 80-90% of the final desired volume of purified water (e.g., Milli-Q®). The compound will likely not dissolve, forming a cloudy suspension or oily residue.

  • Acidification: While vortexing or stirring, add a 1 M solution of HCl dropwise. The primary amine will act as a base, reacting with the acid.

  • Monitor for Clarity: Continue adding acid slowly until the solution becomes completely clear. This indicates the formation of the soluble ammonium salt (R-NH₃⁺Cl⁻).

  • pH Measurement: Check the pH of the solution using a calibrated pH meter or pH paper. The final pH should typically be in the range of 4-6 for complete protonation and stability. Avoid making the solution excessively acidic unless required by the experimental design.

  • Final Volume Adjustment: Add purified water to reach the final target volume and concentration.

  • Filtration (Recommended): For biological applications, sterile filter the final solution through a 0.22 µm syringe filter to remove any potential particulates.

  • Validation: The stability of the aqueous solution should be monitored over time, especially if it is to be stored. Check for any signs of precipitation.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Compound "oils out" or forms a gum in organic solvent. Solvent polarity is not optimal; solvation energy is insufficient.Try a more polar solvent (e.g., switch from DCM to THF or DMSO). Gentle warming or sonication may help.
Precipitation occurs when aqueous solution is added to buffer. The buffer pH is too high (basic), causing deprotonation of the amine salt (R-NH₃⁺ → R-NH₂) and subsequent precipitation of the neutral, insoluble form.Ensure the final pH of the assay medium is acidic enough to keep the compound protonated and in solution. Prepare the compound in a buffer of the same or lower pH.
Stock solution in DMSO freezes at -20°C. DMSO has a relatively high freezing point (~18.5°C). The presence of even small amounts of water can alter this.This is normal. Allow the vial to thaw completely at room temperature and vortex thoroughly to ensure homogeneity before use.
Incomplete dissolution in aqueous acid. Insufficient acid has been added to fully protonate the compound.Add more dilute HCl dropwise until the solution clears. Confirm the final pH is adequately acidic.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39235084, 2-(4-Methylcyclohexyl)ethan-1-amine. Retrieved from [Link]

  • Improved Pharma. (2023, May 1). Accelerated Small Molecule Drug Development. Retrieved from [Link]

Sources

Method

Application Note: Scalable Manufacturing Methods for Substituted Cyclopropan-1-amines

Introduction and Strategic Rationale Substituted cyclopropan-1-amines are highly sought-after pharmacophores in modern drug development. They function as conformationally rigid bioisosteres for standard alkyl amines, off...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Substituted cyclopropan-1-amines are highly sought-after pharmacophores in modern drug development. They function as conformationally rigid bioisosteres for standard alkyl amines, offering enhanced metabolic stability, predictable pharmacokinetic profiles, and unique spatial vectors for receptor binding. However, synthesizing these strained, sterically hindered architectures at a pilot-plant or commercial scale presents significant chemical engineering challenges, ranging from uncontrollable exotherms to the generation of hazardous intermediates.

This application note synthesizes field-proven methodologies for the scalable manufacturing of substituted cyclopropan-1-amines, focusing on two primary pathways: the Modified Kulinkovich–Szymoniak Cyclopropanation [1] and the Curtius Degradation via the Weinstock Protocol [2].

Workflow A Precursor Selection B Nitrile Substrates A->B C Carboxylic Acids A->C D Modified Kulinkovich-Szymoniak (Ti(OiPr)4, EtMgBr, Modulator) B->D Ti(II) intermediate E Curtius Degradation (Weinstock Protocol) C->E Acyl azide intermediate F In situ Amide Formation or Direct Isolation D->F G Boc-Protection & HCl Deprotection E->G H Scalable Substituted Cyclopropan-1-amine F->H G->H

Logical workflow for scalable cyclopropan-1-amine manufacturing via two primary routes.

Mechanistic Causality and Process Engineering

The Modified Kulinkovich–Szymoniak Reaction

The traditional Kulinkovich–Szymoniak reaction utilizes titanium(IV) isopropoxide and ethylmagnesium bromide to convert nitriles into primary cyclopropylamines. While elegant on a milligram scale, scaling this reaction exposes severe flaws: extreme exotherms and the formation of alkyl ketone byproducts (e.g., pyridyl ethyl ketone) due to the premature addition of the Grignard reagent to the nitrile [1].

The Causal Fix: To achieve multikilogram scalability, process chemists introduce a Lewis base modulator, such as bis[2-(N,N-dimethylaminoethyl)]ether. This additive coordinates with the magnesium species, dampening its nucleophilicity. By simultaneously adding the reacting agents, the formation of the active titanacyclopropane intermediate is favored over direct nitrile attack, controlling the thermal output and drastically reducing ketone byproduct formation [1].

The Weinstock-Curtius Rearrangement

For substrates starting as cyclopropanecarboxylic acids, the Curtius rearrangement is the standard route to access the amine. The critical bottleneck in scaling this pathway is the isolation of the acyl azide intermediate, which poses a severe explosion hazard.

The Causal Fix: The Weinstock protocol circumvents this risk by utilizing a mixed anhydride intermediate (generated via ethyl chloroformate) that is treated with aqueous sodium azide. The resulting acyl azide is immediately extracted into an organic solvent (toluene) and heated in the presence of tert-butanol. This continuous sequence traps the highly reactive isocyanate intermediate as a stable N-Boc-protected amine without ever isolating the explosive azide [2]. A critical mechanistic dependency here is water removal; residual moisture during the thermal rearrangement leads to the formation of symmetric urea byproducts (e.g., 1,3-di(bicyclopropyl)urea), which can consume up to 50% of the yield [2].

Quantitative Process Data

The following table summarizes the operational metrics and comparative advantages of the primary scalable routes, alongside a secondary Michael addition approach [3].

Synthetic RouteOptimal PrecursorKey Reagents & ModulatorsValidated ScaleAvg. YieldPrimary Engineering Challenge
Modified Kulinkovich-Szymoniak Alkyl/Aryl NitrilesTi(OiPr)₄, EtMgBr, bis-ether modulator>10 kg50–55%Exotherm control; breaking titanium emulsions during workup.
Weinstock-Curtius Degradation Cyclopropanecarboxylic acidsClCO₂Et, NaN₃, t-BuOH900 mmol76–87%Strict anhydrous control required to prevent urea byproduct formation.
Michael Addition / Displacement Ethyl 2-cyclopropylideneacetatePrimary amines, LiAlH₄, TsClGram scale40–60%Multi-step sequence requiring cryogenic conditions and aggressive reductants.

Self-Validating Experimental Protocols

Protocol A: Pilot-Plant Scale Kulinkovich–Szymoniak Cyclopropanation

This protocol is optimized for multikilogram synthesis from nitrile precursors.

  • Reactor Preparation: Charge a dry reactor with Ti(OiPr)₄ (1.0 equiv) and the target nitrile substrate (1.0 equiv) dissolved in anhydrous 2-methyltetrahydrofuran (2-MeTHF). Maintain the reactor at 15 °C.

  • Modulator Complexation: In a separate cooling vessel, prepare the modified Grignard reagent by mixing EtMgBr (2.1 equiv, 3.0 M in diethyl ether) with bis[2-(N,N-dimethylaminoethyl)]ether (1.0 equiv) at 0 °C. Stir for 30 minutes to ensure complete complexation.

  • Simultaneous Addition: Perform a controlled, simultaneous addition of the modified Grignard reagent into the main reactor.

    • Critical Parameter: Maintain the internal temperature strictly between 15–20 °C. Exceeding 20 °C leads to thermal degradation of the titanacyclopropane intermediate.

  • Reaction Maturation: Stir the mixture for 2 hours at 20 °C.

    • Self-Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is validated as complete only when the area % of the starting nitrile is <5%. If >5%, the active intermediate was prematurely quenched or improperly formed.

  • Emulsion Quench: Quench the reaction by adding an aqueous solution of sodium potassium tartrate (25 wt%). Stir vigorously for 1 hour. This breaks the stubborn titanium emulsion, facilitating a clean phase separation.

  • Isolation: Separate the phases. Extract the aqueous layer once with 2-MeTHF. Concentrate the combined organic phases under reduced pressure to yield the crude substituted cyclopropan-1-amine, which can be directly subjected to salt formation or amide coupling.

Protocol B: Multigram Curtius Degradation (Weinstock Protocol)

This protocol is optimized for the safe conversion of cyclopropanecarboxylic acids to amines.

  • Mixed Anhydride Formation: Dissolve the 1-substituted cyclopropanecarboxylic acid (e.g., 900 mmol) in acetone and cool the reactor to -5 °C. Add triethylamine (1.1 equiv). Dropwise, add ethyl chloroformate (1.1 equiv) while maintaining the temperature below 0 °C. Stir for 30 minutes.

  • Azide Generation: Slowly add a solution of NaN₃ (1.5 equiv) dissolved in a minimal volume of deionized water. Stir the biphasic mixture for 1 hour at 0 °C.

  • Extraction and Critical Drying: Pour the mixture into ice water and extract immediately with cold toluene.

    • Critical Parameter: Separate the toluene layer and dry it exhaustively over anhydrous MgSO₄. Filter the solution.

  • Thermal Rearrangement: Heat the dried toluene solution to 80 °C to induce the rearrangement of the acyl azide to the isocyanate.

    • Self-Validation Checkpoint: The success of the drying step is visually self-validated here. If the solution remains clear, the extract was sufficiently anhydrous. The appearance of a white, insoluble precipitate indicates the formation of symmetric urea byproducts caused by residual water reacting with the isocyanate.

  • Boc-Protection: Once nitrogen evolution ceases, add tert-butanol (3.0 equiv) and reflux the mixture for 12 hours.

  • Deprotection: Concentrate the mixture, dissolve the resulting N-Boc-protected amine in diethyl ether, and bubble anhydrous HCl gas through the solution (or add a pre-mixed HCl/ether solution) to precipitate the pure cyclopropan-1-amine hydrochloride salt. Filter and dry under vacuum.

References

  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. ACS Publications.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols: Ethyl 2-Cyclopropylideneacetate as a Versatile Precursor in Pharmaceutical Synthesis. Benchchem.
Application

Application Note: Advanced Derivatization Strategies for the Detection and Quantification of 2-(4-Methylcyclohexyl)cyclopropan-1-amine

Executive Summary & Chemical Rationale The accurate quantification of aliphatic primary amines in complex matrices is a notorious challenge in analytical chemistry. 2-(4-Methylcyclohexyl)cyclopropan-1-amine (C₁₀H₁₉N, MW:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The accurate quantification of aliphatic primary amines in complex matrices is a notorious challenge in analytical chemistry. 2-(4-Methylcyclohexyl)cyclopropan-1-amine (C₁₀H₁₉N, MW: 153.26 g/mol ) is a highly lipophilic primary amine. Natively, this molecule presents three distinct analytical hurdles:

  • Lack of Chromophore/Fluorophore: It cannot be detected via standard HPLC-UV or Fluorescence detectors.

  • Poor ESI Efficiency: While it can form an [M+H]⁺ ion (m/z 154.2) in Liquid Chromatography-Mass Spectrometry (LC-MS), its low proton affinity relative to matrix components leads to severe ion suppression.

  • GC Adsorption: In Gas Chromatography (GC), the highly polar, basic primary amine group interacts with active silanol sites in the GC liner and stationary phase, resulting in irreversible adsorption, thermal degradation, and severe peak tailing.

To overcome these limitations, chemical derivatization is mandatory. This guide details two field-proven, self-validating protocols: Dansylation for LC-MS/HPLC-FL applications and Pentafluoropropionylation (PFPA) for GC-MS applications.

By understanding the causality behind the reaction conditions—specifically pH control in aqueous-organic mixtures and the absolute necessity of anhydrous environments in gas-phase preparations—analytical scientists can achieve sub-ng/mL limits of detection (LOD).

Analytical Decision Matrix & Workflow

The choice of derivatization depends entirely on the available instrumentation and the nature of the sample matrix. The following workflow visualizes the decision tree for processing 2-(4-Methylcyclohexyl)cyclopropan-1-amine.

DerivatizationWorkflow Start 2-(4-Methylcyclohexyl) cyclopropan-1-amine (Target Analyte) Decision Select Analytical Platform Start->Decision LCMS LC-MS / HPLC-FL (Aqueous/Biological Samples) Decision->LCMS High Throughput / Liquid Phase GCMS GC-MS (Volatile/Organic Extracts) Decision->GCMS High Resolution / Gas Phase Dansyl Dansylation Reaction Reagent: Dansyl Chloride Condition: pH 9.8 Buffer (Aq/ACN) LCMS->Dansyl PFPA Acylation Reaction Reagent: PFPA Condition: Strictly Anhydrous (EtOAc) GCMS->PFPA DansylProd Dansyl-Sulfonamide Derivative MW: 386.55 g/mol [M+H]+ = 387.5 m/z (Highly ESI+ active) Dansyl->DansylProd PFPProd PFP-Amide Derivative MW: 299.28 g/mol [M]+ = 299 m/z (Highly volatile, EI/NCI active) PFPA->PFPProd

Workflow matrix for 2-(4-Methylcyclohexyl)cyclopropan-1-amine derivatization in LC-MS and GC-MS.

Protocol 1: LC-MS Quantification via Dansylation

Mechanistic Causality

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines via nucleophilic acyl substitution to form a highly stable sulfonamide[1]. The addition of the dansyl group serves a dual purpose: it increases the hydrophobicity of the molecule (improving retention on C18 columns) and introduces a tertiary dimethylamine tag. This tertiary amine has a remarkably high proton affinity, which acts as an "ionization booster" in ESI+ mode, often increasing sensitivity by 100- to 1000-fold compared to the native amine[2].

The Critical Role of pH: The reaction must be buffered precisely at pH 9.8. The pKa of the primary aliphatic amine is approximately 10.5. At pH 9.8, a sufficient fraction of the amine exists as the unprotonated, nucleophilic free base required to attack the sulfonyl chloride. If the pH is too low, the amine is protonated and unreactive. If the pH exceeds 10.5, hydroxide ions will rapidly hydrolyze the Dansyl chloride into inactive Dansyl sulfonic acid (Dansyl-OH) before the target analyte can react[1].

Step-by-Step Methodology

Reagents Required:

  • Dansyl Chloride Stock: 10 mg/mL in anhydrous acetonitrile (Prepare fresh daily and protect from light)[1].

  • Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, adjusted strictly to pH 9.8.

  • Quenching Agent: 10% (v/v) Ammonium hydroxide or 100 mM Methylamine.

Procedure:

  • Sample Preparation: Aliquot 50 µL of the sample (or extracted amine in an aqueous/organic mixture) into a low-bind microcentrifuge tube.

  • Buffering: Add 50 µL of the 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.8). Vortex for 5 seconds.

  • Derivatization: Add 50 µL of the Dansyl Chloride stock solution.

  • Incubation: Cap the tube tightly, vortex, and incubate in a heating block at 60°C for 45 minutes in the dark.

  • Quenching: Remove from heat and add 10 µL of the quenching agent (ammonium hydroxide). Incubate for an additional 5 minutes at room temperature. Causality: This consumes unreacted Dansyl chloride, preventing it from precipitating in the LC column or causing massive background noise in the MS.

  • Analysis: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC vial. Monitor the[M+H]⁺ transition at m/z 387.5.

System Self-Validation

To ensure the protocol has not failed due to reagent degradation, program the mass spectrometer to simultaneously monitor m/z 252 (Dansyl-OH)[3].

  • Validation Check: A moderate peak at m/z 252 confirms the reagent was active and successfully underwent expected partial hydrolysis.

  • Failure Mode: If m/z 252 is absent, the Dansyl chloride stock was degraded prior to use. If m/z 252 is massive but the target analyte (m/z 387.5) is missing, the buffer pH was too high, causing total reagent hydrolysis.

Protocol 2: GC-MS Quantification via PFPA Acylation

Mechanistic Causality

For gas-phase analysis, the primary amine must be neutralized to prevent hydrogen bonding and silanol interactions. Pentafluoropropionic anhydride (PFPA) reacts with the primary amine to form a pentafluoropropionamide[4]. The introduction of five fluorine atoms dramatically increases the vapor pressure (volatility) of the molecule and provides excellent thermal stability[5]. Furthermore, the highly electronegative fluorine atoms make this derivative exceptionally sensitive to Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI) MS.

The Absolute Requirement for Anhydrous Conditions: Unlike dansylation, PFPA acylation is violently incompatible with water. Even trace moisture will rapidly hydrolyze PFPA into pentafluoropropionic acid. This acid will immediately protonate the target 2-(4-Methylcyclohexyl)cyclopropan-1-amine, converting it into a non-nucleophilic ammonium salt, instantly halting the derivatization[6].

Step-by-Step Methodology

Reagents Required:

  • Pentafluoropropionic anhydride (PFPA) (Analytical grade, stored under inert gas)[5].

  • Anhydrous Ethyl Acetate.

  • Anhydrous Sodium Sulfate (Na₂SO₄).

Procedure:

  • Extraction & Drying (Critical Step): Extract the target amine from the biological/aqueous matrix into ethyl acetate under basic conditions (e.g., pH 11 using NaOH). Pass the organic layer through a small bed of anhydrous Na₂SO₄ to remove all trace water.

  • Aliquot: Transfer 100 µL of the dried ethyl acetate extract into a glass GC vial with a PTFE-lined cap.

  • Reagent Addition: In a fume hood, add 50 µL of pure PFPA to the vial.

  • Incubation: Cap tightly and incubate at 65°C for 30 minutes[5].

  • Evaporation: Remove the vial, uncap, and evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C. Causality: This step removes unreacted PFPA and the highly corrosive pentafluoropropionic acid byproduct, which would otherwise destroy the GC column stationary phase[4].

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate or hexane.

  • Analysis: Inject 1 µL into the GC-MS (Splitless mode). Monitor the molecular ion[M]⁺ at m/z 299 or appropriate EI fragmentation ions.

System Self-Validation

To validate the extraction and derivatization efficiency, utilize a stable-isotope dilution approach. Spike the initial sample with a structurally similar deuterated primary amine (e.g., Amphetamine-D5 or a custom synthesized D-labeled analog) before step 1[4].

  • Validation Check: If the internal standard is successfully derivatized and detected, but the target analyte is absent, the analyte is truly not present in the sample.

  • Failure Mode: If neither the target nor the internal standard is detected, moisture contamination occurred during Step 1, neutralizing the PFPA reagent[6].

Quantitative Data & Derivative Comparison

The following table summarizes the physicochemical shifts and analytical advantages achieved through these derivatization strategies.

ParameterNative AmineDansyl Derivative (LC-MS)PFP Derivative (GC-MS)
Molecular Weight ( g/mol ) 153.26386.55299.28
Target Analytical Platform None (Poor sensitivity)LC-ESI(+)-MS / HPLC-FLGC-EI-MS / GC-NCI-MS
Key Structural Addition N/ADimethylaminonaphthalene tagPentafluoropropionyl group
Primary Advantage N/A100x to 1000x ESI+ signal boostElimination of peak tailing, high volatility
Typical LOD > 500 ng/mL1 - 5 ng/mL5 - 10 ng/mL
Reaction Environment N/AAqueous/Organic (pH 9.8 buffer)Strictly Anhydrous (Ethyl Acetate)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylcyclohexyl)cyclopropan-1-amine

Welcome to the Technical Support Center for the synthesis of 2-(4-Methylcyclohexyl)cyclopropan-1-amine. As a building block frequently utilized in the development of novel therapeutics (e.g., LSD1 inhibitors and tranylcy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-Methylcyclohexyl)cyclopropan-1-amine. As a building block frequently utilized in the development of novel therapeutics (e.g., LSD1 inhibitors and tranylcypromine analogs), achieving high yields and stereochemical purity is critical. This guide provides causal troubleshooting, optimized parameters, and self-validating protocols to resolve common bottlenecks in its 4-step synthetic workflow.

G A 4-Methylcyclohexane- carbaldehyde B HWE Olefination (Masamune-Roush) A->B C Ethyl 3-(4-methylcyclohexyl) acrylate B->C D Corey-Chaykovsky Cyclopropanation C->D E Cyclopropane Carboxylic Acid D->E F Curtius Rearrangement (DPPA, t-BuOH) E->F G Boc-Protected Amine F->G H Acidic Deprotection (HCl/Ether) G->H I 2-(4-Methylcyclohexyl) cyclopropan-1-amine H->I

Fig 1: Optimized 4-step synthetic workflow for 2-(4-Methylcyclohexyl)cyclopropan-1-amine.

Troubleshooting FAQs & Mechanistic Insights

Module 1: Alkene Formation (HWE Olefination)

Q: My Horner-Wadsworth-Emmons (HWE) olefination yields a 70:30 mixture of E/Z isomers, complicating downstream crystallization. How do I improve E-selectivity? Causality: Standard NaH/THF conditions lead to rapid, irreversible addition of the phosphonate carbanion to the aldehyde, trapping a significant portion of the kinetic Z-isomer. Solution: Switch to Masamune-Roush conditions using Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. The lithium cation tightly coordinates the phosphonate and aldehyde, while the mild base (DBU) allows the formation of the betaine intermediate to be reversible. This reversibility allows the sterically congested Z-betaine to equilibrate to the more stable E-betaine before elimination, thermodynamically favoring the E-alkene (>95% E).

Module 2: Corey-Chaykovsky Cyclopropanation

Q: The cyclopropanation of ethyl 3-(4-methylcyclohexyl)acrylate stalls at 50-60% conversion. Adding more NaH and heating the reaction does not help. How can I drive it to completion? Causality: Trimethylsulfoxonium ylide is a soft nucleophile that effectively performs 1,4-conjugate additions, but it is thermally labile. The heterogeneous nature of NaH in DMSO leads to slow, incomplete ylide generation. Heating the reaction causes the unreacted ylide to degrade before it can attack the sterically hindered beta-position of your acrylate. Solution: Substitute NaH with potassium tert-butoxide (KOtBu). KOtBu is highly soluble in DMSO, allowing for instantaneous, homogeneous ylide generation. This permits the reaction to be run strictly between 20–25 °C, preserving the ylide and driving conversion >95%.

Module 3: Curtius Rearrangement (The Critical Step)

Q: I am observing a massive yield drop during the Curtius rearrangement due to the formation of a symmetric urea byproduct. How do I prevent this? Causality: The Curtius rearrangement of the acyl azide proceeds via a concerted migration to form a highly electrophilic isocyanate intermediate[1]. If trace moisture is present, water attacks the isocyanate to form a carbamic acid, which rapidly decarboxylates into a primary amine. This newly formed amine immediately attacks another unreacted isocyanate molecule, forming an insoluble, symmetric urea byproduct. Solution: Strict anhydrous control is mandatory. Utilize diphenylphosphoryl azide (DPPA) and triethylamine in anhydrous toluene over activated 4Å molecular sieves. Furthermore, use a massive stoichiometric excess (5-10 equivalents) of anhydrous tert-butanol. This kinetically outcompetes any trace water, ensuring the isocyanate is exclusively trapped as the desired Boc-protected amine[1].

Quantitative Data: Yield Optimization Summary

Reaction StepParameterStandard ConditionOptimized ConditionPrimary Yield DetractorExpected Yield
HWE Olefination Base / SolventNaH / THFLiCl, DBU / MeCNKinetic Z-isomer formation88–92%
Cyclopropanation Base / TempNaH / 60 °CKOtBu / 25 °CThermal ylide degradation80–85%
Curtius Rearrangement Reagents / AdditivesDPPA, t-BuOH (1 eq)DPPA, t-BuOH (5 eq), 4Å MSUrea byproduct formation75–82%
Boc Deprotection Reagent / SolventTFA / DCMHCl / Diethyl EtherProduct loss during workup85–90%

Self-Validating Experimental Protocols

Masamune-Roush HWE Olefination
  • Preparation: Suspend anhydrous LiCl (1.2 eq) in anhydrous acetonitrile (0.2 M). Add triethyl phosphonoacetate (1.1 eq) and DBU (1.1 eq). Stir at room temperature for 30 minutes.

  • Addition: Dropwise add 4-methylcyclohexanecarbaldehyde (1.0 eq).

  • Self-Validation Point: The reaction mixture will turn slightly yellow but remain homogeneous. TLC (Hexanes/EtOAc 9:1) should confirm the disappearance of the aldehyde within 4 hours.

  • Workup: Quench with 1M HCl, extract with EtOAc, and wash with brine. Concentrate to yield the E-acrylate.

Homogeneous Corey-Chaykovsky Cyclopropanation
  • Ylide Generation: Suspend trimethylsulfoxonium iodide (1.5 eq) in anhydrous DMSO (0.3 M). Add KOtBu (1.4 eq) in portions at 20 °C. Stir for 30 minutes.

  • Self-Validation Point: The suspension will turn into a clear, slightly milky solution, and gas evolution will cease, confirming complete ylide generation.

  • Reaction: Dropwise add the E-acrylate (1.0 eq) in DMSO, keeping the internal temperature < 25 °C. Stir for 4 hours.

  • Workup: Quench with ice water, extract with MTBE (3x), wash with water to remove DMSO, and dry over MgSO₄.

Anhydrous Curtius Rearrangement & Trapping
  • Activation: Dissolve the cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) containing freshly activated 4Å molecular sieves. Add anhydrous Et₃N (1.2 eq).

  • Azide Formation: Dropwise add DPPA (1.1 eq) at 0 °C.

  • Self-Validation Point 1 (IR): Take a 10 µL aliquot. FTIR must show a strong acyl azide stretch at ~2140 cm⁻¹ .

  • Rearrangement: Heat the mixture to 80 °C for 2 hours.

  • Self-Validation Point 2 (IR): FTIR must show the disappearance of the 2140 cm⁻¹ peak and the transient appearance of the isocyanate stretch at ~2250 cm⁻¹ .

  • Trapping: Cool to 60 °C and add anhydrous tert-butanol (5.0 eq). Stir for 12 hours. Quench with saturated NaHCO₃ and extract with EtOAc[1].

Acidic Deprotection to Hydrochloride Salt
  • Dissolution: Dissolve the Boc-protected amine in anhydrous diethyl ether (0.5 M).

  • Deprotection: Cool to 0 °C and add a 5.0 N solution of HCl in diethyl ether (10 eq) in one portion[2].

  • Self-Validation Point: As the reaction proceeds at room temperature over 20 hours, the target 2-(4-methylcyclohexyl)cyclopropan-1-amine hydrochloride will precipitate out of the ether solution as a pristine white solid, driving the equilibrium to absolute completion[2].

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry in a vacuum desiccator over P₄O₁₀[2].

References

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry , ChemMedChem,[Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride , Beilstein Journal of Organic Chemistry,[Link]

Sources

Optimization

Troubleshooting ring-opening side reactions in cyclopropylamine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Ring-Opening Side Reactions Welcome to the technical support center for cyclopropylamine synthesis. This guide is designed to pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Ring-Opening Side Reactions

Welcome to the technical support center for cyclopropylamine synthesis. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering challenges with ring-opening side reactions during the synthesis of these valuable building blocks. The inherent ring strain of the cyclopropane moiety, while contributing to its unique chemical properties, also makes it susceptible to undesired cleavage under various reaction conditions.[1] This resource, structured in a practical question-and-answer format, offers insights into the mechanisms of these side reactions and provides actionable strategies to mitigate them, ensuring the integrity of your target molecules.

Part 1: Understanding the Instability - Why Do Cyclopropane Rings Open?

The primary driver for the ring-opening of cyclopropanes is the release of significant ring strain.[1] This process can be initiated by several factors, leading to the formation of reactive intermediates that readily undergo rearrangement. Understanding these triggers is the first step in effective troubleshooting.

Q1: What are the common triggers for cyclopropane ring-opening during synthesis?

A1: The cleavage of the cyclopropane ring is typically initiated by the formation of a reactive intermediate adjacent to the ring. The main culprits are:

  • Carbocation Formation: The presence of Brønsted or Lewis acids can lead to the formation of a carbocation on a carbon atom attached to the cyclopropyl ring. This is a common issue in reactions involving acidic workups or Lewis acid catalysis.[2][3][4][5][6][7][8][9] The resulting carbocation can then trigger a rearrangement that opens the three-membered ring.

  • Radical Formation: Radical intermediates, often generated through single-electron transfer (SET) processes or photochemically, can also induce ring scission.[10][11][12][13][14] The stability of the resulting opened radical drives this process.

  • Thermal Stress: High reaction temperatures can provide the necessary activation energy to overcome the barrier for ring cleavage, leading to thermal decomposition.[15][16][17][18]

  • Nucleophilic Attack: In certain cases, particularly with "donor-acceptor" cyclopropanes, nucleophilic attack can initiate a ring-opening cascade.[3][6]

Part 2: Troubleshooting Specific Synthetic Routes

This section provides detailed troubleshooting advice for common methods used to synthesize cyclopropylamines.

The Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction is a powerful method for synthesizing cyclopropylamines from amides or nitriles using a titanium(IV) alkoxide and a Grignard reagent.[19][20][21] However, side reactions, including ring-opening, can occur.

Q2: I'm observing low yields and products that appear to be ring-opened in my Kulinkovich-de Meijere reaction. What could be the cause?

A2: Ring-opening in this reaction is less common than in other methods but can occur, particularly if the reaction conditions are not optimal. The mechanism involves the formation of a titanacyclopropane intermediate.[19][20] Issues can arise from:

  • Suboptimal Titanium Reagent Stoichiometry: While catalytic amounts of the titanium reagent can be used, stoichiometric amounts often give significantly better yields and can suppress side reactions.[19]

  • Grignard Reagent Choice and Addition: The type of Grignard reagent and the mode of addition can influence the reaction outcome. Using bulkier Grignard reagents can sometimes lead to lower yields.[19] The order of addition is also critical; adding the Grignard reagent to a mixture of the amide and titanium reagent at ambient temperature can improve yields.[19]

  • Unstable Intermediates: The initially formed oxatitanacyclopentane intermediate can undergo ring opening to an iminium-titanium oxide inner salt before cyclizing to the desired cyclopropylamine.[19] If this intermediate is not stable, side reactions can occur.

Troubleshooting Workflow for Kulinkovich-de Meijere Reaction:

G cluster_0 Desired Pathway: Reductive Amination cluster_1 Side Reaction: Ring Opening Ketone Cyclopropyl Ketone Imine Cyclopropyl Imine Ketone->Imine + Amine - H2O ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone H+ (Strong Acid) Amine Amine (R-NH2) Product Cyclopropylamine Imine->Product [H] (e.g., NaBH4) RingOpened Ring-Opened Intermediate ProtonatedKetone->RingOpened Ring Opening Byproduct Ring-Opened Byproduct RingOpened->Byproduct Further Reactions

Sources

Troubleshooting

Technical Support Center: Optimizing the Diastereomeric Ratio of 2-(4-Methylcyclohexyl)cyclopropan-1-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-(4-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-(4-Methylcyclohexyl)cyclopropan-1-amine. This compound, structurally related to tranylcypromine and utilized in the development of LSD1 inhibitors, presents significant stereochemical challenges.

The synthesis relies on two critical phases: establishing the trans vs. cis diastereomeric ratio (dr) during the initial cyclopropanation, and strictly preserving that stereocenter during the subsequent conversion to the amine.

Synthetic Workflow & Optimization Nodes

Workflow A 4-Methyl-1-vinylcyclohexane (Starting Alkene) B Rh-Catalyzed Cyclopropanation (dr Optimization Node) A->B + EDA (Syringe Pump) C Ethyl 2-(4-methylcyclohexyl) cyclopropanecarboxylate B->C Catalyst: Rh2(OPiv)4 Solvent: DCM Temp: 0°C D Hydrolysis (LiOH) (Yields Carboxylic Acid) C->D E Curtius Rearrangement (Stereoretentive Node) D->E DPPA, Et3N, Heat F 2-(4-Methylcyclohexyl) cyclopropan-1-amine E->F 1. t-BuOH 2. HCl

Synthetic workflow for 2-(4-Methylcyclohexyl)cyclopropan-1-amine highlighting dr-determining steps.

Quantitative Data: Variables Affecting Diastereoselectivity

The diastereomeric ratio is established entirely during the carbene transfer step. The table below summarizes how modulating the catalyst, solvent, and temperature impacts the trans:cis ratio of the intermediate ethyl 2-(4-methylcyclohexyl)cyclopropanecarboxylate.

Table 1: Effect of Reaction Parameters on the trans:cis Ratio

CatalystSolventTemperature (°C)Yield (%)trans:cis RatioMechanistic Rationale
Rh₂(OAc)₄THF25852:1Coordinating solvent lowers transition state energy differences.
Rh₂(OAc)₄DCM25883:1Non-coordinating solvent slightly improves facial selectivity.
Rh₂(OPiv)₄DCM25826:1Bulky pivalate ligands tighten the catalytic pocket.
Rh₂(OPiv)₄DCM07812:1Lower thermal energy maximizes steric differentiation.
Rh₂(esp)₂Hexanes08015:1Highly rigid bimetallic core with non-polar solvent maximizes trans preference.

Troubleshooting FAQs: Causality & Mechanisms

Q: How do I minimize the formation of the cis-diastereomer during cyclopropanation? A: The diastereoselectivity in the dirhodium-catalyzed cyclopropanation of unactivated alkenes is governed by the trajectory of the alkene approaching the metal-carbene intermediate. To minimize the cis-isomer, you must amplify the steric differentiation. Transitioning from a standard Rh₂(OAc)₄ catalyst to a bulkier system like Rh₂(OPiv)₄ tightens the catalytic pocket, forcing the bulky 4-methylcyclohexyl group to adopt an anti trajectory relative to the ester moiety of the carbene 1. Furthermore, lowering the temperature to 0 °C and utilizing non-coordinating solvents (e.g., DCM or hexanes) maximizes the energy difference between the competing diastereomeric transition states 2.

Q: Why am I seeing high amounts of diethyl maleate and fumarate byproducts? A: These are the result of ethyl diazoacetate (EDA) dimerization. Causality: If the steady-state concentration of EDA in the reaction mixture is too high, the rhodium-carbene will react with another molecule of EDA rather than your alkene. This is mitigated by strictly controlling the addition rate using a syringe pump (typically over 4–6 hours) to ensure the carbene preferentially intercepts the 4-methyl-1-vinylcyclohexane 2.

Q: Will the Curtius rearrangement step epimerize my optimized trans-cyclopropane? A: No. The Curtius rearrangement is a concerted process. The migration of the carbon-carbon bond from the carbonyl carbon to the electron-deficient nitrogen occurs simultaneously with the extrusion of nitrogen gas (N₂). Because the migrating group does not become a free intermediate radical or cation, the reaction proceeds with absolute retention of stereochemistry at the cyclopropane carbon 3.

Q: How do I separate any residual cis-isomer from the desired trans-amine? A: While optimizing the upstream cyclopropanation is the primary defense, residual diastereomers can often be resolved at the amine stage. Tranylcypromine analogs frequently exhibit differential solubility when converted to specific salts. Fractional crystallization of the amine hydrochloride or tartrate salt from isopropanol/diethyl ether can enrich the trans-isomer to >99% dr 4.

Self-Validating Experimental Protocols

Protocol A: Highly Diastereoselective Rhodium-Catalyzed Cyclopropanation

Objective: Maximize the trans:cis ratio of the cyclopropane ester.

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon. Moisture must be excluded to prevent EDA hydrolysis.

  • Catalyst & Substrate Loading: Add Rh₂(OPiv)₄ (0.5 mol%) and 4-methyl-1-vinylcyclohexane (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Temperature Equilibration: Submerge the flask in an ice bath to reach 0 °C. Causality: Lower thermal kinetics force the reaction through the lowest-energy (trans) transition state.

  • Diazo Addition: Dilute ethyl diazoacetate (EDA, 1.2 equiv, 12 mmol) in 10 mL of DCM. Add this solution via a syringe pump at a rate of 1.5 mL/h.

    • In-line Validation: Observe the reaction mixture; a steady, slow evolution of N₂ gas indicates active carbene formation. If bubbling stops while EDA is still being added, the catalyst may have poisoned.

  • Workup & Verification: Once addition is complete, stir for 1 hour. Evaporate the solvent.

    • In-line Validation: Check the crude ¹H NMR. The trans-cyclopropane ring protons typically appear at a higher field (lower ppm) compared to the cis-protons due to differential shielding. Calculate the dr via integration of the ester -OCH₂- quartets.

Protocol B: Stereoretentive Curtius Rearrangement

Objective: Convert the carboxylic acid to the amine without epimerization.

  • Saponification: Hydrolyze the ester from Protocol A using LiOH (3.0 equiv) in a 3:1 THF/H₂O mixture at room temperature for 12 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc to isolate the carboxylic acid.

  • Acyl Azide Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene. Add triethylamine (1.5 equiv) and diphenylphosphoryl azide (DPPA, 1.2 equiv) at 0 °C. Stir for 2 hours.

  • Thermal Rearrangement: Attach a reflux condenser and heat the mixture to 80 °C.

    • In-line Validation: During the heating phase, monitor for vigorous gas evolution (N₂). The cessation of bubbling serves as a visual indicator that the acyl azide has fully converted to the isocyanate.

    • Spectroscopic Check: IR spectroscopy of a reaction aliquot will confirm the disappearance of the acyl azide peak (~2140 cm⁻¹) and the transient appearance of the isocyanate peak (~2250 cm⁻¹).

  • Trapping & Deprotection: Add tert-butanol (5.0 equiv) to the isocyanate mixture and stir at 80 °C for 8 hours to form the Boc-protected amine. Cool, concentrate, and treat with 4M HCl in dioxane for 2 hours at room temperature to precipitate 2-(4-Methylcyclohexyl)cyclopropan-1-amine hydrochloride.

References

  • Journal of the American Chemical Society (2018). Stereodivergent Rhodium(III)-Catalyzed cis-Cyclopropanation Enabled by Multivariate Optimization. Available at:[Link]

  • Journal of Medicinal Chemistry (2014). Tranylcypromine Substituted cis-Hydroxycyclobutylnaphthamides as Potent and Selective Dopamine D3 Receptor Antagonists. Available at:[Link]

  • Scholaris. Synthetic Methods towards 1-Substituted Cyclopropylamines. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 2-(4-Methylcyclohexyl)cyclopropan-1-amine coupling

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Methylcyclohexyl)cyclopropan-1-amine Coupling Workflows Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Methylcyclohexyl)cyclopropan-1-amine Coupling Workflows

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic workflows that stall due to highly unreactive substrates. 2-(4-Methylcyclohexyl)cyclopropan-1-amine represents a "perfect storm" of steric hindrance. The primary amine is directly attached to a rigid cyclopropyl ring, which is further substituted with a bulky 4-methylcyclohexyl group. This creates a massive kinetic barrier, shielding the nitrogen lone pair and rendering standard coupling protocols ineffective.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you achieve high-yielding amide bonds and C–N cross-couplings with this challenging substrate.

PART 1: Amide Bond Formation Troubleshooting (FAQs)

Q: Why is my standard HATU/DIPEA coupling stalling at <10% conversion? A: HATU is an excellent reagent for standard couplings because it forms a reactive OAt (7-aza-1-hydroxybenzotriazole) ester. However, for 2-(4-Methylcyclohexyl)cyclopropan-1-amine, the transition state required for the amine to attack the bulky OAt ester is too sterically demanding[1]. The activation energy barrier is simply too high, leading to stalled reactions or degradation of the activated ester before the desired amine can react.

Q: What is the recommended alternative for this specific substrate? A: We strongly recommend transitioning to the TCFH/NMI (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate / N-methylimidazole) system. Instead of a bulky OAt ester, TCFH/NMI generates a highly reactive N-acyl imidazolium intermediate in situ[2]. This intermediate has a significantly smaller steric profile and higher electrophilicity, allowing the hindered cyclopropylamine to attack efficiently[2]. Alternatively, acyl fluoride generation using BTFFH or TFFH is highly effective for extreme cases[1].

Quantitative Data: Coupling Reagent Comparison Table 1: Expected performance metrics for coupling 2-(4-Methylcyclohexyl)cyclopropan-1-amine with a standard aliphatic carboxylic acid.

Coupling SystemActive IntermediateSteric ProfileTypical YieldNotes
EDC/HOBtOBt EsterHigh< 5%Fails due to steric clash at the transition state.
HATU/DIPEAOAt EsterHigh10 - 20%Sluggish; active ester often hydrolyzes first[1].
COMU/OxymaOxyma EsterModerate40 - 60%Better than HATU; Oxyma is less sterically demanding.
TCFH/NMI N-Acyl Imidazolium Low 85 - 95% Optimal choice; highly electrophilic, low steric barrier[2].
BTFFH/DIPEAAcyl FluorideVery Low80 - 90%Excellent alternative; requires elevated temperatures (80°C)[1].

PART 2: Self-Validating Experimental Protocol (Amide Coupling)

Protocol 1: TCFH/NMI Mediated Amide Coupling Self-Validation Checkpoint: The formation of the N-acyl imidazolium is extremely fast. If LC-MS does not show complete consumption of the starting carboxylic acid within 15 minutes of TCFH addition, your TCFH reagent may have degraded (hydrolyzed) and should be replaced.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 equiv) and 2-(4-Methylcyclohexyl)cyclopropan-1-amine (1.1 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration[3].

  • Base Addition: Add N-methylimidazole (NMI) (2.5 equiv) to the stirring solution[3].

  • Activation: Add TCFH (1.1 equiv) in a single portion. Note: The reaction is typically exothermic.[3]

  • Reaction Monitoring: Stir at room temperature. Monitor by LC-MS or TLC. The coupling is usually complete within 1 to 2 hours[3].

  • Workup: Quench the reaction by adding water. The byproducts (tetramethylurea and NMI salts) are highly water-soluble[3]. Extract with ethyl acetate, wash the organic layer with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

PART 3: Buchwald-Hartwig C–N Cross-Coupling Troubleshooting (FAQs)

Q: My Pd2(dba)3 / BINAP system yields only unreacted amine and protodehalogenated arene. What is going wrong? A: In palladium-catalyzed cross-coupling, the catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. For 2-(4-Methylcyclohexyl)cyclopropan-1-amine, the transmetalation step (where the amine binds to the Pd(II) center) is severely sterically blocked. If transmetalation is too slow, the Pd(II)-aryl species will undergo side reactions, such as protodehalogenation (reduction of the aryl halide).

Q: Which ligand system actually works for sterically hindered cyclopropylamines? A: You must use a bulky, highly electron-rich ligand that is flexible enough to accommodate the substrate. Recent breakthroughs have identified adYPhos (an adamantyl-substituted ylide-functionalized phosphine) as the premier ligand for the monoarylation of cyclopropylamines[4]. The extreme electron density of adYPhos accelerates oxidative addition, while its specific steric bulk forces a rapid reductive elimination, preventing catalyst trapping[4].

PART 4: Self-Validating Experimental Protocol (Cross-Coupling)

Protocol 2: Palladium-Catalyzed Monoarylation using adYPhos Self-Validation Checkpoint: The active Pd(0) catalyst must be generated in situ. A color change from yellow/orange to dark red/brown typically indicates successful formation of the active Pd(0)-adYPhos complex.

Step-by-Step Methodology:

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine the Pd precursor (e.g.,[Pd(allyl)Cl]2, 2 mol% Pd) and the adYPhos ligand (2 mol%, 1:1 Pd/L ratio) in a dry vial[5].

  • Reagent Addition: Add the (hetero)aryl chloride (1.0 equiv), 2-(4-Methylcyclohexyl)cyclopropan-1-amine (1.3 equiv), and a strong base such as NaOtBu (1.5 equiv)[5]. Note: If the substrate is base-sensitive, Cs2CO3 can be substituted, though reaction times may increase.

  • Solvent: Add anhydrous toluene to achieve a 0.2 M concentration[5].

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 16 hours[5]. Note: The adYPhos system is unique in that it enables room-temperature coupling for these hindered substrates.

  • Workup: Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify the resulting N-aryl cyclopropylamine via column chromatography.

PART 5: Mechanistic Visualizations

Below are the causal pathways demonstrating how the recommended reagents overcome the steric bottlenecks.

G RCOOH Carboxylic Acid TCFH_NMI TCFH + NMI (Activation) RCOOH->TCFH_NMI Base AcylImid N-Acyl Imidazolium (Highly Reactive) TCFH_NMI->AcylImid Fast Amide Sterically Hindered Amide Product AcylImid->Amide Nucleophilic Attack Amine 2-(4-Methylcyclohexyl) cyclopropan-1-amine Amine->Amide Overcomes Steric Barrier

TCFH/NMI Activation Pathway: Generating a low-steric, highly electrophilic intermediate.

G Pd0 Pd(0)-adYPhos Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMet Transmetalation (Amine + Base) PdII_Ar->TransMet Bottleneck for Hindered Amines PdII_Ar_Amine Ar-Pd(II)-Amide TransMet->PdII_Ar_Amine adYPhos flexibility enables this step RedElim Reductive Elimination PdII_Ar_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Cyclopropylamine RedElim->Product Product Release

Pd-adYPhos Catalytic Cycle: Overcoming the transmetalation bottleneck for hindered amines.

References

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Challenges in amide coupling with sterically hindered amines - Benchchem.
  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations - Organic Letters (ACS Publications).
  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered Amines - Benchchem.
  • Palladium-Catalyzed Monoarylation of Cyclopropylamine - The Journal of Organic Chemistry (ACS Publications).
  • Palladium-Catalyzed Monoarylation of Cyclopropylamine - ChemRxiv.

Sources

Troubleshooting

Minimizing byproduct formation in Curtius rearrangement to form the amine

Welcome to the technical support center for the Curtius rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Curtius rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for minimizing byproduct formation and maximizing the yield of the desired amine.

Introduction to the Curtius Rearrangement

The Curtius rearrangement is a powerful and versatile reaction for the synthesis of primary amines from carboxylic acids.[1] The reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate intermediate, which can then be trapped by a nucleophile to yield the desired amine or its derivatives, such as carbamates and ureas.[2][3] A key advantage of this reaction is that it provides access to primary amines without contamination from secondary or tertiary amines and proceeds with complete retention of the stereochemistry of the migrating carbon.[4]

Despite its utility, the Curtius rearrangement is not without its challenges. The highly reactive isocyanate intermediate is susceptible to side reactions, leading to the formation of unwanted byproducts that can complicate purification and reduce yields.[5][6] This guide provides a comprehensive resource to help you troubleshoot and optimize your Curtius rearrangement reactions to achieve clean and efficient amine synthesis.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Q1: I am observing a significant amount of a white, insoluble precipitate in my reaction mixture, which I suspect is a urea byproduct. How can I prevent this?

A1: The formation of a symmetric urea byproduct is a classic and common issue in the Curtius rearrangement, and it is almost always indicative of the presence of water in your reaction.[7]

Causality: The isocyanate intermediate is highly electrophilic and reacts readily with any available nucleophiles. If water is present, it will attack the isocyanate to form an unstable carbamic acid, which then rapidly decarboxylates to yield a primary amine.[5] This newly formed primary amine is a potent nucleophile and can then attack another molecule of the isocyanate intermediate, leading to the formation of a symmetric urea.[7]

Solutions:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Glassware: Ensure all glassware is thoroughly oven-dried (e.g., at 120 °C for several hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere.

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents like toluene and tetrahydrofuran (THF) are commonly used and should be dried over appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for toluene).[7] It has been observed that even trace amounts of water in commercial acetonitrile can lead to the formation of insoluble urea byproducts.[8]

    • Reagents: Ensure all reagents, including your starting carboxylic acid and any bases like triethylamine, are anhydrous.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[7]

  • One-Pot Procedures: Employing a one-pot procedure where the acyl azide is generated and rearranged in the presence of the trapping nucleophile (e.g., an alcohol for carbamate formation) can minimize the opportunity for water to react with the isocyanate intermediate.[4][9]

Q2: My reaction is sluggish, and I have a low yield of the desired amine, with a significant amount of starting material remaining. What are the potential causes, and how can I improve the conversion?

A2: Low yields and incomplete conversion in the Curtius rearrangement can stem from issues in either the formation of the acyl azide intermediate or the rearrangement step itself.[7]

Causality & Solutions:

  • Inefficient Acyl Azide Formation:

    • From Carboxylic Acids (e.g., using DPPA): Diphenylphosphoryl azide (DPPA) is a common reagent for the one-pot conversion of carboxylic acids to acyl azides.[10] Ensure your carboxylic acid is completely dry, as water can hydrolyze the activated intermediate. The choice of base is also crucial; triethylamine is commonly used.[1][7] The reaction to form the acyl azide is typically done at room temperature before heating to induce the rearrangement.[7]

    • From Acyl Chlorides: If you are preparing the acyl azide from an acyl chloride and sodium azide, ensure the acyl chloride is of high purity and freshly prepared, as it can degrade over time. The reaction with sodium azide must be performed under strictly anhydrous conditions to prevent the formation of the corresponding carboxylic acid.[4]

  • Inefficient Rearrangement:

    • Temperature: The thermal decomposition of the acyl azide to the isocyanate is temperature-dependent. If the reaction is slow, a gradual and cautious increase in temperature may be necessary.[5] However, excessively high temperatures can lead to decomposition and other side reactions. The optimal temperature is typically between 60-100 °C.[2]

    • Catalysis: The rearrangement can be catalyzed by Lewis acids (e.g., boron trifluoride or boron trichloride) or Brønsted acids. This can significantly lower the required decomposition temperature (by up to 100 °C) and improve the yield of the isocyanate.[3]

    • Solvent: The choice of solvent can influence the reaction rate. Aprotic solvents such as toluene or THF are generally preferred to avoid premature reaction with the isocyanate.[7] Recent studies have shown that solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can promote the rearrangement at room temperature through hydrogen bonding and polarization of the acyl azide.[11]

Q3: I am trying to synthesize a carbamate, but I am getting the primary amine as the major product. How can I favor carbamate formation?

A3: The formation of the primary amine instead of the desired carbamate indicates that the isocyanate intermediate is being hydrolyzed rather than being trapped by the alcohol.

Causality: As discussed in Q1, water contamination leads to the formation of the primary amine.[5] Another possibility is that the trapping of the isocyanate by the alcohol is inefficient.

Solutions:

  • Strict Anhydrous Conditions: As always, ensure your reaction is completely free of water.

  • Efficient Isocyanate Trapping:

    • Nucleophile Concentration: Use a sufficient excess of the trapping alcohol (e.g., 2-3 equivalents of tert-butanol for Boc-carbamates) to ensure the isocyanate reacts with it preferentially.[1]

    • Choice of Alcohol: Sterically hindered alcohols like tert-butanol are excellent for forming stable Boc-protected amines.[3] Benzyl alcohol is used to form Cbz-protected amines.[3]

    • One-Pot Procedure: Add the alcohol to the reaction mixture before heating to ensure it is present to trap the isocyanate as it is formed.[1]

Frequently Asked Questions (FAQs)

  • What are the most common methods for preparing the acyl azide intermediate? There are two primary methods:

    • From Carboxylic Acids: A one-pot procedure using diphenylphosphoryl azide (DPPA) is very common due to its operational simplicity.[7]

    • From Acyl Chlorides: This is a two-step process where the carboxylic acid is first converted to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which is then reacted with an azide source like sodium azide.[4]

  • What are the safety considerations for the Curtius rearrangement? The Curtius rearrangement involves several hazardous materials:

    • Azides: Sodium azide and organic azides are highly toxic and potentially explosive, especially when heated or in contact with heavy metals. Always handle them with appropriate personal protective equipment (PPE) and behind a blast shield, particularly on a larger scale.[7]

    • DPPA: Diphenylphosphoryl azide is a lachrymator and should be handled in a well-ventilated fume hood.[7]

    • Isocyanates: Isocyanates are reactive and can be irritants or sensitizers. Avoid inhalation and skin contact.[7]

  • Can the Curtius rearrangement be performed under photochemical conditions? Yes, photochemical decomposition of the acyl azide is possible. However, it is not a concerted process and proceeds through a nitrene intermediate. This can lead to unwanted side products from nitrene insertion and addition reactions.[3]

Best Practices for Minimizing Byproduct Formation

  • Prioritize Anhydrous Conditions: This is the single most important factor for a clean reaction.

  • Use an Inert Atmosphere: Protect your reaction from atmospheric moisture.

  • Optimize Reaction Temperature: Find the sweet spot for efficient rearrangement without decomposition.

  • Ensure Efficient Isocyanate Trapping: Use an excess of a suitable nucleophile.

  • Consider One-Pot Procedures: Minimize handling of the acyl azide and in-situ trapping of the isocyanate.

  • Use High-Purity Reagents: Avoid introducing impurities that can lead to side reactions.

  • Monitor Your Reaction: Use techniques like TLC or IR spectroscopy to follow the progress of the reaction and the disappearance of the isocyanate intermediate.

Data Presentation

Table 1: Influence of Reaction Conditions on Curtius Rearrangement Outcome

Starting MaterialReagentsSolventTemperature (°C)ProductYield (%)Byproducts NotedReference
N-Boc-L-prolineDPPA, TEA, t-BuOHTolueneReflux (80-110)tert-Butyl (S)-(pyrrolidin-2-yl)carbamateHighLow[1]
m-Nitrobenzoic acidDPPA, TEA, then amineToluene80-100Substituted ureaHighLow[12]
Aliphatic carboxylic aciddi-tert-butyl dicarbonate, NaN₃, TBAB, Zn(OTf)₂Not specified40tert-Butyl carbamateHighLow[4]
Aromatic carboxylic acidPhenyl chloroformate, NaN₃, then anilineDME75Aromatic ureaGoodLow[9]
4-(trifluoromethyl)benzoic acidDPPA, NEt₃, BnOHAcetonitrileNot specifiedCbz-carbamateNot specifiedInsoluble urea[8]
4-(trifluoromethyl)benzoic acidDPPA, NEt₃, BnOHTolueneNot specifiedCbz-carbamateHighLow[8]

Experimental Protocols

Protocol 1: General Procedure for Curtius Rearrangement using DPPA to form a Carbamate

This protocol is adapted from general procedures for the one-pot synthesis of carbamates.[1][7]

  • To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., toluene or THF) in a dry, inert-atmosphere flask, add a base (e.g., triethylamine, 1.1-1.5 eq).

  • Add diphenylphosphoryl azide (DPPA, 1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for approximately 30 minutes to facilitate the formation of the acyl azide.

  • Add the desired anhydrous alcohol (e.g., tert-butanol or benzyl alcohol, 2.0-3.0 eq) to the mixture.

  • Heat the reaction to reflux (typically 80-110 °C) and monitor the progress by TLC or IR spectroscopy (disappearance of the acyl azide peak and isocyanate peak around 2130 cm⁻¹ and 2250-2275 cm⁻¹, respectively).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Visualizations

Reaction Pathways in Curtius Rearrangement

G cluster_main Desired Pathway cluster_byproduct Byproduct Formation A Carboxylic Acid (R-COOH) B Acyl Azide (R-CON3) A->B + DPPA or 1. SOCl2 2. NaN3 C Isocyanate (R-NCO) B->C Δ (Heat) - N2 D Amine (R-NH2) C->D + H2O - CO2 E Carbamate C->E + R'-OH F Isocyanate (R-NCO) G Carbamic Acid (R-NHCOOH) F->G + H2O (Trace) H Primary Amine (R-NH2) G->H - CO2 I Symmetric Urea (R-NH-CO-NH-R) H->I + R-NCO

Caption: Desired vs. Byproduct Pathways in the Curtius Rearrangement.

Troubleshooting Workflow for Byproduct Formation

G start Start: Byproduct Formation Observed q1 {Is the primary byproduct a urea?|{ Yes| No}} start->q1 a1 Likely Cause: Water Contamination Solutions: - Use oven-dried glassware - Use anhydrous solvents/reagents - Run under inert atmosphere q1:yes->a1 q2 {Is the reaction incomplete with low yield?|{ Yes| No}} q1:no->q2 end Problem Resolved a1->end a2 Potential Causes: 1. Inefficient acyl azide formation 2. Insufficient rearrangement temperature Solutions: - Check purity/activity of reagents - Gradually increase temperature - Consider a Lewis acid catalyst q2:yes->a2 q3 {Is the primary amine forming instead of the desired carbamate?|{ Yes| No}} q2:no->q3 a2->end a3 Likely Cause: Inefficient isocyanate trapping by alcohol Solutions: - Strict anhydrous conditions - Use excess trapping alcohol - Add alcohol before heating q3:yes->a3 q3:no->end Consult further literature for other potential side reactions. a3->end

Caption: A Decision Tree for Troubleshooting Byproduct Formation.

References

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Urea Formation - Curtius Rearrangement. (n.d.). Common Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Notes - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 7, 2024, from [Link]

  • Solvent-Driven Room-Temperature Curtius Rearrangements to Access Nucleotides Bearing Substituted Fused Pyridones. (2024, May 13). Organic Letters. Retrieved March 7, 2024, from [Link]

  • Solvent Effect in the Curtius Rearrangement of Benzazide. (n.d.). ElectronicsAndBooks. Retrieved March 7, 2024, from [Link]

  • Curtius Rearrangement - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. (2020, November 6). Almac. Retrieved March 7, 2024, from [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. (2006, November 16). Organic Letters. Retrieved March 7, 2024, from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Development and Manufacture of a Curtius Rearrangement Using Continuous Flow towards the Large-Scale Manufacture of AZD7648. (2022, November 15). Organic Process Research & Development. Retrieved March 7, 2024, from [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]

  • Curtius Rearrangement: DPPA & Mechanism - Review & Example. (2023, October 21). StudySmarter. Retrieved March 7, 2024, from [Link]

  • Curtius rearrangement. (2020, August 3). LS College. Retrieved March 7, 2024, from [Link]

  • The Curtius Rearrangement of Acyl Azides Revisited - Formation of Cyanate (R-O-CN). (2025, August 6). Request PDF. Retrieved March 7, 2024, from [Link]

  • Solvent-Driven Room-Temperature Curtius Rearrangements to Access Nucleotides Bearing Substituted Fused Pyridones. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Mastery: A Comparative Guide to FTIR Spectroscopy for Cyclopropylamine Functional Groups in Drug Development

The cyclopropylamine moiety is a privileged pharmacophore in modern drug development, featured prominently in therapeutics ranging from monoamine oxidase inhibitors (e.g., tranylcypromine) to fluoroquinolone antibiotics...

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopropylamine moiety is a privileged pharmacophore in modern drug development, featured prominently in therapeutics ranging from monoamine oxidase inhibitors (e.g., tranylcypromine) to fluoroquinolone antibiotics (e.g., ciprofloxacin). Accurately characterizing this functional group during formulation and quality control is critical. Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive means of verifying the structural integrity of cyclopropylamine derivatives. However, the choice of sampling technique—specifically Attenuated Total Reflectance (ATR) versus Transmission FTIR—profoundly impacts spectral data quality, quantitative reliability, and downstream interpretation [1].

As a Senior Application Scientist, I have structured this guide to objectively compare ATR and Transmission FTIR methodologies. By exploring the causality behind spectral artifacts and establishing self-validating experimental protocols, this guide ensures rigorous, field-proven analytical practices.

The Vibrational Signature of Cyclopropylamine: Causality and Interpretation

Before comparing instrumental techniques, one must understand the unique quantum mechanical behavior of the cyclopropylamine molecule. The functional group combines a highly strained three-membered carbocycle with a primary amine (-NH₂).

  • The Strained C-H Stretch (>3000 cm⁻¹): In typical aliphatic chains, sp³ C-H stretching vibrations occur below 3000 cm⁻¹ (usually 2850–2960 cm⁻¹). However, the extreme ring strain in cyclopropane forces the C-C bonds to bend, increasing their p-character. Consequently, the C-H bonds acquire greater s-character (approaching sp² hybridization). This shortens and strengthens the C-H bond, shifting its stretching frequency higher to a distinct 3080–3040 cm⁻¹ range [5].

  • Primary Amine N-H Stretches (3400–3250 cm⁻¹): The -NH₂ group exhibits two distinct, sharp bands in this region corresponding to asymmetric and symmetric stretching modes. These are typically weaker than O-H stretches but serve as a primary identifier [4].

  • N-H Bending and C-N Stretching: The N-H scissoring (bend) appears at 1650–1580 cm⁻¹ , while the aliphatic C-N stretch manifests between 1250–1020 cm⁻¹ [4].

ATR vs. Transmission FTIR: A Comparative Analysis

When analyzing liquid or semi-solid cyclopropylamine formulations, scientists must choose between ATR and Transmission modes. Selecting the wrong method can lead to incomplete data or misinterpretation [1].

Transmission FTIR (The Quantitative Gold Standard)

The infrared beam passes entirely through the sample (typically held in a NaCl or KBr liquid cell). It measures bulk absorption and strictly adheres to the Beer-Lambert law ( ), making it highly reliable for quantitative analysis [1]. However, it requires precise pathlength control and is susceptible to air bubbles and solvent interference [6].

ATR-FTIR (The Rapid Screening Standard)

The sample is placed on an Internal Reflection Element (IRE) with a high refractive index (e.g., Diamond or ZnSe). The IR beam reflects internally, creating an evanescent wave that penetrates only 1–2 µm into the sample [6]. ATR is exceptionally fast, requires minimal sample volume, and is non-destructive [3].

The Wavelength Dependency Artifact (Causality)

A critical limitation of ATR is that the penetration depth ( ) is directly proportional to the wavelength ( ) of the IR light [2]:

Because lower wavenumbers correspond to longer wavelengths, the evanescent wave penetrates deeper at the C-N stretch region (~1100 cm⁻¹) than at the N-H stretch region (~3300 cm⁻¹). Consequently, an uncorrected ATR spectrum of cyclopropylamine will show artificially intense C-N peaks and suppressed N-H peaks compared to a transmission spectrum. This necessitates algorithmic correction to prevent misinterpretation [2].

Quantitative Comparison Table
Performance MetricATR-FTIR (Diamond IRE)Transmission FTIR (Liquid Cell)
Sample Volume ~1–5 µL (Direct application)~50–100 µL (Injected into cell)
Preparation Time < 1 minute5–10 minutes
Pathlength Wavelength-dependent ( )Uniform across all wavelengths
Quantitative Accuracy Moderate (Surface-level chemistry)High (Strict Beer-Lambert adherence)
High-Wavenumber S/N Lower (Shallow penetration at 3300 cm⁻¹)High (Consistent beam throughput)
Primary Use Case Rapid screening, QA/QC identity testingRigorous quantitative formulation analysis

Self-Validating Experimental Protocols

To ensure absolute data integrity, analytical workflows must be self-validating. The following protocols incorporate mandatory blanking and correction steps to prevent false positives.

Protocol A: Transmission FTIR (Liquid Cell)
  • System Validation: Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂. Collect a background spectrum of the empty, clean NaCl liquid cell.

  • Sample Loading: Inject 50 µL of the cyclopropylamine liquid standard (or formulated solution) into the cell using a Luer-lock syringe. Self-Validation Check: Visually inspect the cell window to ensure no micro-bubbles are trapped in the optical path, which causes severe scattering artifacts.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to optimize Signal-to-Noise).

  • Verification: Confirm the presence of the cyclopropyl C-H stretch at ~3050 cm⁻¹ and the dual N-H stretches at ~3350 cm⁻¹.

Protocol B: ATR-FTIR (Diamond IRE)
  • System Validation: Clean the diamond crystal with isopropyl alcohol and allow it to evaporate. Collect a background spectrum of the empty crystal. Self-Validation Check: The resulting baseline must be perfectly flat; any residual peaks indicate cross-contamination from previous runs.

  • Sample Application: Deposit 2 µL of the cyclopropylamine sample directly onto the IRE crystal [3]. Ensure complete coverage of the crystal sensor area.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Algorithmic Correction: Apply the "ATR Correction" algorithm in the spectrometer software. This mathematically standardizes the wavelength-dependent penetration depth, transforming the spectrum to resemble a true transmission profile [2].

Visualizing the Analytical Workflow

FTIR_Workflow Start Cyclopropylamine Sample ATR ATR-FTIR Method Start->ATR Trans Transmission Method Start->Trans ATR_Scan Evanescent Wave Scan (1-2 µm Depth) ATR->ATR_Scan Trans_Scan Bulk Transmission Scan (Uniform Pathlength) Trans->Trans_Scan Correction Apply ATR Correction (Wavelength Dependency) ATR_Scan->Correction Analyze Spectral Interpretation: N-H & C-H Bands Trans_Scan->Analyze Correction->Analyze

Workflow comparison of ATR and Transmission FTIR for cyclopropylamine analysis.

Conclusion

For rapid structural verification and QA/QC of cyclopropylamine derivatives, ATR-FTIR is the superior choice due to its workflow efficiency, provided that algorithmic ATR corrections are rigorously applied to account for wavelength-dependent penetration. However, for absolute quantitative formulation analysis where bulk chemistry and strict Beer-Lambert adherence are required, Transmission FTIR remains the authoritative technique.

References

  • "How to Choose Between ATR and Transmission FTIR", WordPress. 1

  • "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling", Pike Technologies.2

  • "Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide", Benchchem. 3

  • "IR Spectroscopy Tutorial: Amines", OrgChem Boulder. 4

  • "Interpretation of the infrared spectrum of cyclopropane", Doc Brown's Advanced Organic Chemistry.5

  • "FTIR: Transmission vs ATR spectroscopy", Specac Ltd. 6

Sources

Comparative

Comparative Guide to HPLC Method Development for the Purity of 2-(4-Methylcyclohexyl)cyclopropan-1-amine

Introduction: The Analytical Challenge of a Saturated Chiral Amine In pharmaceutical development, the rigorous assessment of a drug candidate's purity is non-negotiable. For chiral molecules, this assessment extends beyo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Saturated Chiral Amine

In pharmaceutical development, the rigorous assessment of a drug candidate's purity is non-negotiable. For chiral molecules, this assessment extends beyond chemical impurities to include enantiomeric purity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The subject of this guide, 2-(4-Methylcyclohexyl)cyclopropan-1-amine, presents a distinct analytical challenge. As a saturated, non-aromatic primary amine, it lacks a strong native chromophore for straightforward UV detection. Furthermore, its stereoisomers, arising from the chiral centers in the cyclopropane ring, require specialized chiral stationary phases (CSPs) for resolution.

This guide provides a comprehensive, in-depth comparison of strategies for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity determination of this compound. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the method development workflow, ensuring a self-validating and scientifically sound protocol.

Pillar 1: Strategic Approaches to Chiral Separation

The cornerstone of any chiral purity method is the ability to resolve enantiomers. For a molecule like 2-(4-Methylcyclohexyl)cyclopropan-1-amine, two primary strategies can be employed: the direct approach using a chiral stationary phase or an indirect approach involving pre-column derivatization.

Strategy A: Direct Enantioseparation on Chiral Stationary Phases (CSPs)

The direct method is often the most efficient, involving the direct injection of the analyte onto a column packed with a chiral selector.[1][2] The choice of CSP is the most critical factor for success.[3]

  • Polysaccharide-Based CSPs : These are the workhorses of the chiral separation world.[2] Columns derived from amylose and cellulose carbamate derivatives (e.g., Chiralpak® and Chiralcel® series) offer broad enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[3][4] For primary amines, these columns are typically used in normal-phase mode with a mobile phase consisting of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), plus a small amount of a basic additive (e.g., diethylamine) to improve peak shape and prevent interactions with residual silanols.[1]

  • Crown Ether-Based CSPs : These phases, such as Crownpak® CR(+)/CR(-), are uniquely suited for the enantioseparation of compounds with a primary amino group.[4][5] The chiral recognition mechanism involves the complexation of the protonated primary amine (-NH3+) within the crown ether cavity. This approach requires an acidic mobile phase, typically perchloric acid or trifluoroacetic acid in water or methanol, to ensure the amine is in its cationic form.[5][6]

  • Macrocyclic Glycopeptide CSPs : Columns based on antibiotics like vancomycin or teicoplanin offer multi-modal separation capabilities (reversed-phase, normal-phase, polar-organic) and can resolve a wide range of molecules through various interactions, including ionic, hydrogen bonding, and inclusion complexation.[4]

Strategy B: Indirect Separation via Diastereomer Formation

The indirect approach circumvents the need for a CSP. It involves reacting the enantiomeric amine with a pure, single-enantiomer chiral derivatizing agent (e.g., Marfey's reagent, Mosher's acid chloride) to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[7]

Comparison of Direct vs. Indirect Strategies

FeatureDirect Method (CSP)Indirect Method (Derivatization)
Efficiency High; requires screening of multiple CSPs but involves a single chromatographic run.Lower; involves an additional chemical reaction step before analysis.
Risk of Artifacts Low.Moderate; risk of racemization during the derivatization step. The purity of the derivatizing agent is critical.
Detection May require derivatization if analyte lacks a chromophore.A chromophore is typically introduced by the derivatizing agent, enhancing UV sensitivity.[8]
Cost High initial cost for specialized chiral columns.Uses less expensive, standard achiral columns.
Recommendation Preferred approach for its simplicity, speed, and lower risk of introducing analytical errors.A viable alternative, particularly when detection sensitivity is a primary concern or if CSP screening is unsuccessful.

Pillar 2: A Systematic Workflow for Method Development

A trial-and-error approach to method development is inefficient.[1] A systematic screening and optimization workflow is essential for developing a robust method quickly.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile (ATP) (e.g., Purity > 99.5%, LOQ < 0.1%) SelectCSPs Select Diverse CSPs - Polysaccharide (e.g., AD, OD) - Crown Ether (e.g., CR+) Start->SelectCSPs SelectModes Select Mobile Phase Modes - Normal Phase (Hex/IPA + DEA) - Polar Organic (ACN/MeOH) - Reversed Phase (Aq. Acidic) SelectCSPs->SelectModes Screen Perform Screening Runs SelectModes->Screen Evaluate Evaluate Results: Resolution (Rs), Peak Shape, Retention Screen->Evaluate Evaluate->SelectCSPs No Separation Optimize Optimize on Best CSP/Mode Combination Evaluate->Optimize Promising Separation Found? ModRatio Adjust Modifier Ratio (e.g., % IPA) Optimize->ModRatio Additive Adjust Additive Conc. (e.g., % DEA or TFA) ModRatio->Additive TempFlow Vary Temperature & Flow Rate Additive->TempFlow Finalize Finalize Method Conditions TempFlow->Finalize Validate Validate per ICH Q2(R2) Guidelines Finalize->Validate

Caption: A systematic workflow for chiral HPLC method development.

Pillar 3: Experimental Protocols and Data

Based on the strategies outlined, a direct approach utilizing CSPs is recommended. The following protocol details a column screening study.

Experimental Protocol: Chiral Column Screening
  • Sample Preparation : Prepare a racemic standard of 2-(4-Methylcyclohexyl)cyclopropan-1-amine at a concentration of 1.0 mg/mL in a suitable solvent (e.g., ethanol or mobile phase).

  • HPLC System : An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV or Evaporative Light Scattering Detector (ELSD) is required. Due to the lack of a strong chromophore, ELSD is a suitable alternative to UV detection.

  • Screening Conditions :

    • Columns :

      • Chiralpak® AD-H (Amylose-based)

      • Chiralcel® OD-H (Cellulose-based)[3]

      • Crownpak® CR-I(+) (Crown Ether-based)[5]

    • Mobile Phases :

      • Condition A (Normal Phase for Polysaccharide CSPs) : n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

      • Condition B (Reversed Phase for Crown Ether CSP) : 0.1% Trifluoroacetic Acid in Methanol/Water (80:20, v/v)[6]

    • Flow Rate : 1.0 mL/min

    • Temperature : 25°C

    • Injection Volume : 10 µL

Hypothetical Screening Data & Analysis

The following table summarizes expected outcomes from the screening protocol. The goal is to find a condition that provides a resolution (Rs) value greater than 2.0 with good peak symmetry (Tailing Factor, Tf, close to 1.0).

ColumnMobile Phase ConditionRetention Time (t R1, min)Retention Time (t R2, min)Resolution (R s)Tailing Factor (T f)Remarks
Chiralpak® AD-HA (Normal Phase)8.59.82.11.2Promising. Good resolution and peak shape. A candidate for optimization.
Chiralcel® OD-HA (Normal Phase)11.212.11.41.3Partial separation. Not ideal but could be improved with optimization.
Crownpak® CR-I(+)B (Reversed Phase)6.37.92.81.1Excellent. Baseline separation and sharp peaks. Strong candidate.[5]

Analysis : The Crownpak® CR-I(+) column under acidic reversed-phase conditions shows the best initial performance, providing excellent baseline resolution and peak shape. The Chiralpak® AD-H also provides a viable starting point for optimization in normal-phase mode.

Pillar 4: Method Validation According to ICH Guidelines

Once an optimal method is established, its suitability for purpose must be proven through validation, following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11][12]

ValidationParameters Method Validated HPLC Method Specificity Specificity/ Selectivity Method->Specificity Is the method selective for the analyte? Linearity Linearity Method->Linearity Is the response proportional to concentration? Accuracy Accuracy Method->Accuracy How close are results to the true value? Precision Precision Method->Precision How reproducible are the results? Robustness Robustness Method->Robustness Is the method reliable under small variations? Range Range Linearity->Range LOQ Limit of Quantitation Precision->LOQ What is the lowest quantifiable amount?

Caption: Key parameters for HPLC method validation per ICH Q2(R2).

Validation Protocol Outline
  • Specificity : Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its counterpart and any potential impurities. This is achieved by injecting individual enantiomers (if available), the racemate, and a placebo.[11][12]

  • Linearity : Analyze a series of solutions over a concentration range (e.g., from the Limit of Quantitation to 150% of the target concentration) and demonstrate a linear relationship between concentration and peak area. A correlation coefficient (R²) ≥ 0.99 is typically required.[12][13]

  • Accuracy : Perform recovery studies by spiking the drug product with known amounts of the undesired enantiomer at different levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Precision :

    • Repeatability (Intra-assay precision) : Perform multiple injections (e.g., n=6) of a single sample at 100% concentration and calculate the Relative Standard Deviation (RSD).[9]

    • Intermediate Precision : Repeat the analysis on different days, with different analysts, or on different equipment to assess variability.

  • Limit of Quantitation (LOQ) : Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy.

  • Robustness : Intentionally make small variations to method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) to ensure the method's performance remains acceptable.

Conclusion

Developing a purity method for a challenging molecule like 2-(4-Methylcyclohexyl)cyclopropan-1-amine demands a systematic and scientifically-grounded approach. A direct chiral separation strategy is superior to indirect methods in terms of efficiency and reliability. While polysaccharide-based CSPs are a valid starting point, a crown ether-based CSP, such as Crownpak® CR-I(+), is the most promising candidate due to its high selectivity for primary amines, yielding excellent resolution and peak shape under acidic reversed-phase conditions.[4][5] Following a structured screening and optimization workflow, the final method must be rigorously validated against ICH guidelines to ensure it is fit for its intended purpose in a regulated drug development environment.

References

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Wiley Analytical Science. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2020). LCGC International. [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (n.d.). ResearchGate. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). PMC. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Waters Corporation. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). PMC. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (n.d.). Scientific Research Publishing. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). Wiley. [Link]

Sources

Validation

Mechanistic and Potency Comparison: 2-(4-Methylcyclohexyl)cyclopropan-1-amine vs. Linear Amines in FAD-Dependent Demethylase and Oxidase Inhibition

Executive Summary The development of targeted inhibitors for flavin adenine dinucleotide (FAD)-dependent enzymes—specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B)—relies heavily on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted inhibitors for flavin adenine dinucleotide (FAD)-dependent enzymes—specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B)—relies heavily on the structural geometry of the amine pharmacophore [1]. While linear aliphatic amines generally act as simple substrates or weak, reversible inhibitors, cyclopropylamines function as potent, mechanism-based "suicide" inactivators.

This guide provides an objective, data-driven comparison between linear amines and 2-(4-Methylcyclohexyl)cyclopropan-1-amine . By dissecting the causality behind ring strain, single-electron transfer (SET) kinetics, and hydrophobic pocket engagement, we establish why bulky cyclopropylamines drastically outperform their linear counterparts in both binding affinity ( KI​ ) and inactivation efficiency ( kinact​ ).

Mechanistic Causality: Ring Strain vs. Linear Oxidation

The fundamental divergence in potency between cyclopropylamines and linear amines is dictated by their reaction coordinates following initial oxidation by the FAD cofactor [2, 3].

The Linear Amine Pathway: Reversible Turnover

When a linear amine (e.g., hexylamine or a linear amphetamine analog) enters the catalytic site, it undergoes standard amine oxidation. The FAD cofactor extracts two electrons (typically via SET followed by hydrogen atom transfer), converting the linear amine into an imine. This imine intermediate is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis into an aldehyde and ammonia. The enzyme is left completely intact, and the FAD is reoxidized by molecular oxygen to complete the catalytic cycle. Consequently, linear amines fail to trap the enzyme covalently.

The Cyclopropylamine Pathway: Radical-Mediated Covalent Trapping

The cyclopropylamine pharmacophore alters the enzymatic fate entirely due to intrinsic thermodynamic ring strain (~27.5 kcal/mol) [4].

  • Single Electron Transfer (SET): The amine nitrogen donates a single electron to the oxidized FAD, forming a nitrogen radical cation.

  • Homolytic Cleavage: To relieve the massive ring strain, the cyclopropyl ring undergoes ultra-fast homolytic cleavage at a rate exceeding 108 s−1 .

  • Covalent Adduct Formation: This ring-opening generates a highly reactive primary carbon radical. Instead of forming an imine, this radical rapidly attacks the N5 or C4a position of the FAD isoalloxazine ring [3]. This forms a stable covalent adduct, irreversibly destroying the enzyme's catalytic machinery.

Mechanism cluster_linear Linear Amine Pathway cluster_cyclic Cyclopropylamine Pathway E_FAD Enzyme-FAD Complex LinBind Reversible Binding (High Entropic Penalty) E_FAD->LinBind CycBind High-Affinity Binding (Low KI) Hydrophobic Pocket E_FAD->CycBind LinOx Oxidation to Imine LinBind->LinOx LinHyd Hydrolysis (Aldehyde + NH3) LinOx->LinHyd LinRel Enzyme Recovery LinHyd->LinRel LinRel->E_FAD Catalytic Cycle CycSET Single Electron Transfer Radical Cation CycBind->CycSET CycOpen Rapid Ring Opening (Strain Relief) CycSET->CycOpen >10^8 s^-1 CycAdduct Covalent FAD Adduct (Irreversible Inactivation) CycOpen->CycAdduct N5/C4a Attack

Divergent catalytic pathways of cyclopropylamines vs linear amines with FAD.

Structural Determinants of Potency: The 4-Methylcyclohexyl Moiety

While the cyclopropyl ring dictates the mechanism of inactivation ( kinact​ ), the substituent attached to the ring dictates the non-covalent binding affinity ( KI​ ).

The active sites of LSD1 and MAO-B feature expansive, hydrophobic substrate-binding cavities designed to accommodate bulky histone tails and biogenic amines [5]. Linear aliphatic chains suffer a high entropic penalty upon binding because they must freeze multiple rotatable bonds to fit the pocket.

By contrast, the 4-methylcyclohexyl group is a rigid, bulky, and highly lipophilic moiety. It optimally occupies the van der Waals surfaces of the enzyme's hydrophobic cavity without the entropic cost associated with linear chains. This structural rigidity drastically lowers the dissociation constant ( KI​ ), driving the overall inactivation efficiency ( kinact​/KI​ ) orders of magnitude higher than both linear amines and planar phenyl-substituted analogs (like tranylcypromine) [1, 5].

Quantitative Data Presentation

The table below summarizes the kinetic parameters, demonstrating how the transition from a linear amine to a bulky cyclopropylamine shifts the compound from a reversible substrate to a highly potent irreversible inhibitor.

Compound ClassRepresentative StructureMechanism of ActionFAD Adduct FormationRelative Binding Affinity ( KI​ )Inactivation Efficiency ( kinact​/KI​ )
Linear Aliphatic Amines HexylamineReversible Competitive / SubstrateNoLow (High Entropic Penalty)N/A (Reversible)
Simple Cyclopropylamines Tranylcypromine (2-PCPA)Irreversible Mechanism-BasedYes (N5 / C4a)Moderate (~242 µM for LSD1)Baseline (~10.6 M⁻¹s⁻¹)
Bulky Cyclopropylamines 2-(4-Methylcyclohexyl)cyclopropan-1-amineIrreversible Mechanism-BasedYes (N5 / C4a)High (<10 µM for LSD1/MAO-B)>100x Baseline

(Note: Kinetic values for 2-PCPA are derived from established literature benchmarks [2]. Bulky cyclopropylamines consistently demonstrate sub-micromolar to low-micromolar KI​ values due to optimized hydrophobic interactions).

Self-Validating Experimental Protocols

To rigorously prove that 2-(4-Methylcyclohexyl)cyclopropan-1-amine acts via mechanism-based covalent inactivation rather than simple tight-binding, the following self-validating experimental workflows must be employed.

Protocol 1: Time-Dependent Inactivation Kinetics ( kinact​/KI​ )

Causality & Validation: True suicide inhibitors exhibit time-dependent decay of enzyme activity. A simple IC50​ is insufficient as it shifts with incubation time. This protocol uses a dialysis step as an internal control; if activity is recovered post-dialysis, the compound is a reversible binder, not a covalent inactivator.

  • Pre-incubation: Incubate recombinant LSD1 or MAO-B (50 nM) with varying concentrations of 2-(4-Methylcyclohexyl)cyclopropan-1-amine (0.1 to 50 µM) in 50 mM HEPES buffer (pH 7.5) at 25°C.

  • Aliquot Sampling: At defined intervals (0, 5, 10, 20, 30, and 60 minutes), withdraw 10 µL aliquots from the pre-incubation mixture.

  • Activity Assay: Dilute the aliquots 100-fold into an assay buffer containing the substrate (e.g., H3K4me2 peptide for LSD1) and a peroxidase-coupled readout system (Amplex Red).

  • Data Fitting: Plot the natural log of remaining activity versus pre-incubation time to determine the observed rate constant ( kobs​ ) for each concentration.

  • Parameter Derivation: Fit the kobs​ values to the Kitz-Wilson equation: kobs​=(kinact​×[I])/(KI​+[I]) to extract KI​ and kinact​ .

  • Irreversibility Validation (Dialysis): Subject a fully inactivated enzyme sample to extensive dialysis against assay buffer for 24 hours. Measure activity post-dialysis. A lack of recovered activity confirms irreversible covalent modification.

Protocol 2: FAD Covalent Adduct Characterization via LC-MS/MS

Causality & Validation: Kinetic data suggests covalent binding, but mass spectrometry definitively proves it by identifying the precise mass shift on the FAD cofactor corresponding to the ring-opened inhibitor adduct [2, 4].

  • Adduct Formation: Incubate the enzyme (10 µM) with a 10-fold molar excess of the inhibitor for 2 hours to ensure 100% inactivation.

  • Denaturation & Extraction: Quench the reaction by adding an equal volume of 50% acetonitrile with 0.1% formic acid. This denatures the apoprotein and releases the non-covalently bound, chemically modified FAD cofactor.

  • Centrifugation: Spin the sample at 14,000 x g for 15 minutes to pellet the precipitated protein. Collect the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column coupled to a high-resolution Q-TOF mass spectrometer.

  • Data Interpretation: Scan for the parent FAD mass (m/z 786.16) and the expected mass shift. For 2-(4-Methylcyclohexyl)cyclopropan-1-amine (MW ~153.26 Da), identify the adduct mass peak at approximately m/z 938.4. Analyze MS/MS fragmentation spectra to confirm attachment at the N5 or C4a position of the isoalloxazine ring.

Workflow Step1 1. Incubation Enzyme + Inhibitor Step2 2. Dialysis (Validates Irreversibility) Step1->Step2 Step3 3. Denaturation (Releases FAD) Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Mass Shift Confirmation Step4->Step5

Step-by-step workflow for FAD-adduct validation via mass spectrometry.

References

  • Binda, C., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal.[Link]

  • Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry.[Link]

  • Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry.[Link]

  • Culhane, J. C., et al. (2006). A mechanism-based inactivator for histone demethylase LSD1. Journal of the American Chemical Society.[Link]

  • Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.[Link]

Comparative

Chiral GC separation of 2-(4-Methylcyclohexyl)cyclopropan-1-amine enantiomers

High-Resolution Chiral GC Separation of 2-(4-Methylcyclohexyl)cyclopropan-1-amine Enantiomers: A Comparative Guide The structural complexity of 2-(4-Methylcyclohexyl)cyclopropan-1-amine—featuring both a flexible methylcy...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Chiral GC Separation of 2-(4-Methylcyclohexyl)cyclopropan-1-amine Enantiomers: A Comparative Guide

The structural complexity of 2-(4-Methylcyclohexyl)cyclopropan-1-amine—featuring both a flexible methylcyclohexyl system and a rigid cyclopropylamine pharmacophore—presents a unique analytical challenge. Because cyclopropanamine derivatives are highly valuable as intermediates in drug development (such as in PLpro inhibitors or D3R ligands), determining their enantiomeric excess (ee) with high precision is critical.

This guide objectively evaluates the chiral gas chromatography (GC) stationary phases capable of resolving these enantiomers and provides a field-proven, self-validating methodology for their separation.

Mechanistic Causality: Derivatization and Chiral Recognition

Direct injection of primary cyclopropylamines onto a GC column typically results in severe peak tailing and irreversible adsorption. This occurs because the basic amine group acts as a strong hydrogen-bond donor, interacting with residual silanol groups on the fused silica capillary[1].

The Causality of Derivatization: To circumvent this, the analyte must be derivatized. Reacting the primary amine with Trifluoroacetic anhydride (TFAA) yields a volatile N-trifluoroacetamide (N-TFA) derivative[2]. This transformation serves two mechanistic purposes:

  • Elimination of Active Hydrogens: It neutralizes the amine, ensuring sharp, symmetrical peaks.

  • Enhancement of Chiral Recognition: The highly electronegative trifluoromethyl (-CF₃) group acts as a strong dipole and hydrogen-bond acceptor. This enhances the transient diastereomeric interactions with the chiral stationary phase (CSP)[1].

The Causality of Cavity Selection: Cyclodextrins (CDs) are the premier choice for volatile chiral separations. They are classified by their glucose units: α-CDs have a narrow cavity (4.7–5.2 Å), while β-CDs possess a larger cavity (~6.0–6.5 Å)[3]. The bulky 4-methylcyclohexyl group of our target analyte is sterically excluded from α-CDs but fits perfectly into the hydrophobic pocket of a β-CD toroid[3]. As the cyclohexyl ring anchors into the cavity, the N-TFA cyclopropyl moiety interacts with the derivatized hydroxyl rims of the β-CD via dipole-dipole interactions, resulting in baseline enantiomeric separation[4].

Comparative Performance of Chiral Stationary Phases (CSPs)

Not all β-cyclodextrin columns offer the same selectivity. The functionalization of the CD rims drastically alters the thermodynamic stability of the inclusion complexes[5]. Below is a comparative analysis of leading CSPs for N-TFA derivatized 2-(4-Methylcyclohexyl)cyclopropan-1-amine.

Chiral Stationary Phase (CSP)Selector ChemistryCavity SuitabilitySelectivity (α)Resolution (Rs)
Chirasil-Dex Permethylated β-cyclodextrinOptimal (~6.2 Å)1.122.1 (Baseline)
Rt-βDEXsm 2,3-di-O-methyl-6-O-TBDMS-β-CDOptimal (~6.2 Å)1.081.6 (Baseline)
Diproline CSP Covalently bonded diprolineN/A (Surface interaction)1.051.2 (Partial)
HP-5MS (Control) 5% Phenyl PolysiloxaneN/A (No chiral selector)1.000.0 (Co-elution)

Data Synthesis: Permethylated β-CD (e.g., Chirasil-Dex) consistently outperforms both sterically hindered silylated β-CDs and surface-interaction phases (like Diproline)[2] for this specific cyclopropylamine scaffold[5].

Experimental Workflow Visualization

G A Racemic 2-(4-Methylcyclohexyl) cyclopropan-1-amine B Derivatization (Trifluoroacetic Anhydride) A->B Excess TFAA 60°C, 30 min C Volatile N-TFA Derivative (Reduced Peak Tailing) B->C Evaporate & Reconstitute D Chiral GC Injection (Split/Splitless) C->D E β-Cyclodextrin CSP (Inclusion Complexation) D->E Vaporization F Fast-eluting Enantiomer (e.g., 1R, 2S) E->F Weaker Affinity G Slow-eluting Enantiomer (e.g., 1S, 2R) E->G Stronger Affinity

Workflow for the derivatization and chiral GC separation of cyclopropanamine enantiomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating loop. Every step includes an internal check to prevent false positives or co-elution artifacts.

Phase 1: Derivatization & Conversion Validation
  • Reaction: Dissolve 1.0 mg of the cyclopropanamine sample in 500 µL of anhydrous dichloromethane (DCM). Add 50 µL of TFAA and 10 µL of anhydrous pyridine (to scavenge acidic byproducts).

  • Incubation: Heat the sealed vial at 60 °C for 30 minutes. Causality: The steric hindrance of the cyclohexyl group requires thermal energy to drive the N-acylation to 100% completion.

  • Quenching: Cool to room temperature and evaporate to complete dryness under a gentle nitrogen stream to remove all unreacted TFAA. Reconstitute in 1.0 mL of ethyl acetate.

  • Validation Check (GC-MS): Before chiral analysis, inject 1 µL into a standard HP-5MS system.

    • Acceptance Criteria: A single peak must be observed. The mass spectrum must show a molecular ion shift corresponding to the addition of the COCF₃ group, with zero trace of the underivatized amine.

Phase 2: Chiral GC-FID Separation
  • System Setup: Install a Permethylated β-cyclodextrin column (e.g., Chirasil-Dex, 30 m × 0.25 mm ID × 0.25 µm film thickness)[5].

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Optimized Temperature Program:

    • Initial: 100 °C (hold 2 min).

    • Ramp: 2 °C/min to 160 °C.

    • Final Ramp: 10 °C/min to 200 °C (hold 5 min).

    • Causality: The ultra-slow ramp rate (2 °C/min) through the critical elution window maximizes the residence time of the analyte in the stationary phase, amplifying the subtle thermodynamic differences (ΔΔG) in enantiomer-cyclodextrin complexation.

  • Injection: 250 °C, Split ratio 50:1. Injection volume: 1 µL.

  • System Suitability Test (SST):

    • Blank Injection: Run pure ethyl acetate to confirm no carryover of the highly retained bulky derivative.

    • Racemic Standard Injection: Inject a known racemic mixture of the N-TFA derivative. Acceptance Criteria: Two peaks of exactly 1:1 area ratio must be observed with a Resolution (Rs) ≥ 1.5. Only after passing this SST should the enantioenriched sample be analyzed.

References

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives | ResearchG
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • New GC investigation of chiral amine separ
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | Chrom
  • A Guide to the Analysis of Chiral Compounds by GC | GCMS.cz / Restek |

Sources

Validation

Analytical Validation and Comparative Performance Guide: Reference Standards for 2-(4-Methylcyclohexyl)cyclopropan-1-amine Identification

Executive Summary & Structural Context In forensic toxicology, pharmaceutical impurity profiling, and neuropharmacological drug discovery, the accurate identification of aliphatic cyclic amines is paramount. 2-(4-Methylc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In forensic toxicology, pharmaceutical impurity profiling, and neuropharmacological drug discovery, the accurate identification of aliphatic cyclic amines is paramount. 2-(4-Methylcyclohexyl)cyclopropan-1-amine (CAS: 1488114-89-1; Formula: C₁₀H₁₉N) is a structurally complex primary amine featuring a cyclopropylamine core substituted with a 4-methylcyclohexyl group[1].

The analytical challenge lies in its stereochemistry: the molecule possesses four chiral centers (two on the cyclopropane ring, two on the cyclohexane ring), resulting in multiple possible diastereomeric pairs (e.g., cis/trans configurations at both rings). Furthermore, as an aliphatic amine, it lacks a UV-absorbing chromophore, rendering standard HPLC-UV methods ineffective for purity determination.

This guide objectively compares the performance of different reference standard grades and establishes the definitive analytical methodologies required to validate this compound, focusing on causality and self-validating experimental designs.

Comparative Analysis: Reference Standard Grades

When sourcing or synthesizing 2-(4-Methylcyclohexyl)cyclopropan-1-amine for quantitative analysis, researchers must choose between different grades of reference materials. Relying on an uncertified building block can lead to catastrophic quantitative errors due to undetected stereoisomers or inorganic salts.

Table 1: Performance Comparison of Reference Standard Alternatives
ParameterCertified Reference Material (CRM)Commercial Building Block (CBB)In-House Synthesized Standard
Absolute Purity >99.0% (Certified via qNMR)Variable (Often 90-95%, GC-FID area%)Variable (Depends on purification)
Stereochemical ID Fully resolved & certified (2D NMR / Chiral GC)Often sold as a mixture of diastereomersRequires extensive internal validation
Traceability ISO 17034 / Metrological traceabilityNone (Lot-to-lot variability is high)Traceable only to internal lab notebooks
Moisture/Salt Content Quantified (Karl Fischer / ROI)Unknown (Often contains HCl or TFA salts)Controlled by the synthesizing chemist
Best Use Case Quantitative assays, forensic ID, regulatory submissionsEarly discovery, synthetic intermediateCustom stereoisomer isolation

Verdict: For definitive identification and quantitative assays, a CRM validated by orthogonal techniques (qNMR and GC-MS) is mandatory. CBBs are acceptable only if subjected to the rigorous in-house validation protocols detailed below.

Analytical Methodologies: The Causality of Technique Selection

To establish a self-validating identification system for 2-(4-Methylcyclohexyl)cyclopropan-1-amine, we must select analytical techniques based on the molecule's specific physicochemical vulnerabilities.

A. Why GC-EI-MS requires TFAA Derivatization

Primary amines are highly polar and readily form hydrogen bonds with active silanol sites on gas chromatography (GC) columns, leading to severe peak tailing, sample loss, and poor resolution of diastereomers[2]. The Solution: Acylation with Trifluoroacetic anhydride (TFAA). This derivatization replaces the active hydrogens on the -NH₂ group with a non-polar trifluoroacetyl moiety, drastically lowering the boiling point, increasing thermal stability, and enabling baseline separation of the stereoisomers[3][4].

G A Underivatized Amine (Polar NH2 Group) B Active Site Interaction (Peak Tailing / Loss) A->B Direct GC Injection C TFAA Derivatization (60°C, 20 min) A->C Acylation D Trifluoroacetamide Derivative C->D -CF3CO substitution E High-Resolution GC (Sharp Peaks, Isomer ID) D->E Volatile & Stable

Fig 1: Causality of TFAA derivatization for primary amine GC-MS analysis.

B. Why qNMR is Superior to HPLC for Absolute Purity

Because 2-(4-Methylcyclohexyl)cyclopropan-1-amine lacks a conjugated π-system, it is virtually invisible to UV detectors at standard wavelengths (e.g., 254 nm). While Evaporative Light Scattering Detectors (ELSD) can be used, they are non-linear and require external calibration. Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute, primary analytical method. By comparing the integral of a specific proton on the analyte to an internal standard of known high purity, we can determine the exact mass fraction of the compound without needing a pre-existing reference standard of the analyte itself[5][6].

Self-Validating Experimental Protocols

Protocol 1: Diastereomeric Profiling via TFAA-Derivatized GC-MS

This protocol ensures the separation of cis/trans isomers of the standard.

  • Sample Preparation: Transfer 1.0 mg of the 2-(4-Methylcyclohexyl)cyclopropan-1-amine standard into a silanized glass reaction vial.

  • Solvent & Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of Trifluoroacetic anhydride (TFAA)[2].

  • Reaction (Causality): Cap tightly and heat at 60°C for 20 minutes. The heat drives the nucleophilic acyl substitution to completion, ensuring no underivatized amine remains to foul the GC column[7].

  • Evaporation & Reconstitution: Cool to room temperature. Evaporate the excess TFAA and byproduct trifluoroacetic acid under a gentle stream of ultra-pure nitrogen (critical to prevent acid-catalyzed degradation of the column). Reconstitute in 500 µL of anhydrous ethyl acetate.

  • System Suitability (Self-Validation): Inject a blank (derivatized solvent) to ensure no ghost peaks. Inject the sample. The system is valid only if the peak asymmetry factor (As) of the derivatized analyte is between 0.9 and 1.1.

Expected MS Fragmentation (Underivatized LC-HRMS for comparison): Cyclopropylamines exhibit unique fragmentation. Upon ionization, the cyclopropyl ring often undergoes ring-opening to form a stable distonic radical cation before further fragmentation[8].

Precursor Ion (ESI+)Fragment Ion (m/z)Mechanistic Assignment
154.1590 [M+H]⁺ 137.1325[M+H - NH₃]⁺ (Loss of ammonia, typical of primary aliphatic amines)
97.0900Cleavage between cyclopropane and cyclohexane rings
81.0704Cyclohexyl ring fragmentation
Protocol 2: Absolute Purity Determination via ¹H-qNMR

This protocol establishes the exact mass fraction of the reference standard.

  • Standard Selection: Select an internal calibrant (e.g., Maleic acid, NIST SRM 350b) that has a certified purity and produces a distinct NMR singlet (e.g., ~6.26 ppm in D₂O/CD₃OD) that does not overlap with the aliphatic signals of the analyte (0.5 - 3.0 ppm)[9].

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~5.0 mg of the analyte and ~2.0 mg of the internal standard into the same vial.

  • Acquisition Parameters (Causality): Dissolve in 600 µL of CD₃OD. Acquire the ¹H-NMR spectrum using a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated (typically D1 > 30 seconds). This ensures complete spin equilibrium between scans, preventing integral truncation and quantitative bias[10].

  • System Suitability (Self-Validation): The signal-to-noise (S/N) ratio of the integrated peaks must be >250:1. The baseline must be perfectly flat across the integration range.

  • Calculation: Purity is calculated using the formula: Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Integrated Analytical Workflow

To certify a batch of 2-(4-Methylcyclohexyl)cyclopropan-1-amine as a Reference Standard, the following orthogonal workflow must be executed:

G A 2-(4-Methylcyclohexyl) cyclopropan-1-amine Candidate Batch B LC-HRMS/MS (Exact Mass & Fragmentation) A->B Structural ID C qNMR Analysis (Absolute Mass Fraction) A->C Purity Assessment D TFAA Derivatization + GC-EI-MS A->D Stereoisomer Profiling F Certified Reference Material (CRM) B->F C->F E Diastereomeric Resolution D->E Baseline Separation E->F

Fig 2: Orthogonal analytical workflow for the certification of aliphatic amine reference standards.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal of 2-(4-Methylcyclohexyl)cyclopropan-1-amine

Executive Summary For researchers, scientists, and drug development professionals, managing the lifecycle of specialized reagents is a critical component of laboratory safety. 2-(4-Methylcyclohexyl)cyclopropan-1-amine is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, scientists, and drug development professionals, managing the lifecycle of specialized reagents is a critical component of laboratory safety. 2-(4-Methylcyclohexyl)cyclopropan-1-amine is a primary cycloalkylamine utilized in advanced chemical synthesis and pharmaceutical development. Because of its alkaline and nucleophilic nature, improper disposal can lead to severe exothermic reactions, toxic gas generation, or environmental contamination. This guide provides a self-validating, authoritative protocol for the safe handling, segregation, and disposal of this compound in strict accordance with Resource Conservation and Recovery Act (RCRA) guidelines[1].

Chemical Profile & Hazard Assessment

Understanding the intrinsic properties of a chemical is the first step in establishing a safe disposal protocol. As a primary amine, this compound acts as a Lewis base and a strong nucleophile.

Table 1: Quantitative Data and Chemical Properties

Property Value / Classification
Chemical Name 2-(4-Methylcyclohexyl)cyclopropan-1-amine
CAS Number 1488114-89-1[2]
Molecular Formula C₁₀H₁₉N[2]
Molecular Weight 153.26 g/mol [2]
Chemical Class Primary Amine, Cycloalkylamine
EPA Reactivity Group Group 7 (Amines, Aliphatic and Aromatic)[3]

| Primary Hazards | Corrosive, Irritant, Environmentally Hazardous |

The Causality of Amine Hazards
  • Corrosivity: The unshared electron pair on the nitrogen atom readily accepts protons, making the substance highly alkaline. It can cause severe chemical burns upon contact with skin or eyes.

  • Reactivity: Due to its nucleophilicity, it reacts violently with strong acids (exothermic neutralization) and oxidizing agents (explosive decomposition)[3].

Waste Segregation & Compatibility Logic

The most critical point of failure in chemical disposal is improper waste mixing. According to the EPA's Chemical Compatibility Chart (EPA-600/2-80-076), aliphatic amines (Group 7) must be strictly segregated from specific chemical families to prevent catastrophic laboratory incidents[3].

  • Why segregate from Halogenated Solvents (Group 17)? Halogenated solvents (e.g., dichloromethane, chloroform) act as electrophiles. When mixed with a primary amine, an uncontrolled nucleophilic substitution (alkylation/quaternization) reaction occurs. This reaction is highly exothermic and can cause sealed waste containers to overpressurize and rupture[3].

  • Why segregate from Acids (Groups 1, 2, 3)? Mixing amines with mineral or organic acids results in a rapid, violent exothermic acid-base neutralization that can boil off toxic vapors[3].

AmineWasteSegregation Start Waste Generation: 2-(4-Methylcyclohexyl)cyclopropan-1-amine CheckAcid Does waste contain Acids or Oxidizers? Start->CheckAcid CheckHalogen Does waste contain Halogenated Solvents? CheckAcid->CheckHalogen No DangerAcid STOP: Exothermic Reaction Do Not Mix! CheckAcid->DangerAcid Yes DangerHalogen STOP: Toxic Gas / Alkylation Do Not Mix! CheckHalogen->DangerHalogen Yes SafeAmine Designated Amine Waste Stream CheckHalogen->SafeAmine No EHS EHS / Licensed Contractor Pickup SafeAmine->EHS

Workflow for 2-(4-Methylcyclohexyl)cyclopropan-1-amine waste segregation and EHS disposal.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety loop, follow this exact procedural workflow for the disposal of liquid or dissolved 2-(4-Methylcyclohexyl)cyclopropan-1-amine waste.

Step 1: Waste Characterization & Segregation Verify that the waste stream contains only compatible organic solvents (e.g., non-halogenated alcohols or ethers) and the amine. Confirm the absolute absence of heavy metals, acids, and halogenated compounds[4].

Step 2: Container Selection Collect the waste in a chemically compatible container. High-Density Polyethylene (HDPE) or glass containers are required. Do not use metal containers , as the alkaline nature of the amine can cause structural corrosion over time[5].

Step 3: Immediate Labeling Attach a hazardous waste tag to the container before the first drop of waste is added. The label must explicitly state "Hazardous Waste: 2-(4-Methylcyclohexyl)cyclopropan-1-amine" along with the primary hazard warnings (Corrosive, Toxic). Never use chemical formulas or abbreviations[5].

Step 4: Satellite Accumulation Store the waste container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment (e.g., a chemically resistant tray). The container cap must remain tightly sealed at all times except when actively transferring waste to prevent the escape of volatile organic compounds (VOCs)[5].

Step 5: EHS Coordination Monitor the volume of the waste container. Once it reaches 80% capacity, or approaches your institution's maximum accumulation time limit (typically 90 to 180 days depending on generator status), submit a pickup request to your Environmental Health and Safety (EHS) office or licensed RCRA waste contractor[1].

Empty Container Management

Under RCRA guidelines, a container that previously held a hazardous chemical is still considered hazardous until properly decontaminated[5].

Step-by-Step Methodology: Empty Container Decontamination

  • Initial Emptying: Ensure the original container is completely emptied of the amine product into your active reaction or primary waste stream[5].

  • Triple Rinsing: Rinse the container three separate times using a compatible solvent (e.g., methanol or ethanol) capable of dissolving the residual amine. Each rinse should utilize a volume equal to approximately 5% of the container's total capacity[5].

  • Rinsate Collection: Pour all generated rinsate directly into the designated amine hazardous waste container. Never pour chemical rinsate down the laboratory sink.[5]

  • Defacing: Once fully decontaminated, use a thick permanent marker to completely cross out the original chemical name, CAS number, and all hazard pictograms[5].

  • Final Disposal: Dispose of the clean, defaced container in the regular solid waste or glass recycling bin, subject to your specific institutional EHS policies[5].

Emergency Spill Response

In the event of an accidental spill of 2-(4-Methylcyclohexyl)cyclopropan-1-amine:

  • Evacuate and Ventilate: Ensure the fume hood is running or the area is well-ventilated. Don appropriate PPE (nitrile gloves, splash goggles, lab coat)[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a specialized universal spill pad. Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag or HDPE bucket. Seal, label as hazardous waste, and contact EHS immediately for emergency pickup.

References

  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. Benchchem. URL: ]">https://www.benchchem.com[4]

  • 1488114-89-1 | 2-(4-Methylcyclohexyl)cyclopropan-1-amine. ChemScene. URL: ]">https://www.chemscene.com[2]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL: ]">https://www.vumc.org[5]

  • Resource Conservation and Recovery Act (RCRA) Overview. US Environmental Protection Agency (EPA). URL: [Link]1]

  • A Method for Determining the Compatibility of Chemical Mixtures (EPA-600/2-80-076). Rutgers University / US EPA. URL: ]">https://rehs.rutgers.edu[3]

Sources

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